molecular formula C12H16BrN B1343918 1-Benzyl-4-bromopiperidine CAS No. 301665-60-1

1-Benzyl-4-bromopiperidine

Cat. No.: B1343918
CAS No.: 301665-60-1
M. Wt: 254.17 g/mol
InChI Key: BIVWVMVLXIUILP-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopiperidine (CAS 301665-60-1) is a versatile brominated piperidine derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular structure, featuring a bromine atom at the 4-position of the piperidine ring, makes it a crucial precursor for the development of more complex molecules, particularly in the synthesis of pharmaceutical compounds . This compound is widely recognized for its role in the research and development of neuroactive agents. Piperidine derivatives are fundamental scaffolds in the synthesis of various neuroleptic drugs, such as haloperidol and trifluperidol, which are potent antipsychotic agents . The reactivity of the bromine substituent allows for further functionalization, enabling researchers to create diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies. As a key intermediate, this compound is used in the exploration of new therapeutic agents, including MDM2 and MDMX inhibitors, which are relevant in oncology research . The compound requires specific handling and storage conditions; it is recommended to be sealed in a dry environment and stored in a freezer under -20°C to maintain its stability and purity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this building block to advance their investigations in synthetic methodology and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-bromopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVWVMVLXIUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzyl-4-bromopiperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 301665-60-1

This in-depth technical guide provides a comprehensive overview of 1-Benzyl-4-bromopiperidine, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document covers its chemical properties, synthesis, and significant applications in the pharmaceutical industry, with a focus on its role in the development of therapeutics for neurological disorders.

Chemical Properties and Data

This compound is a halogenated heterocyclic compound.[1] Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a bromine atom. This combination of a tertiary amine and an alkyl bromide makes it a versatile intermediate for further chemical modifications.

A summary of its key chemical data is presented in the table below.

PropertyValueReference
CAS Number 301665-60-1[1]
Molecular Formula C₁₂H₁₆BrN[1]
Molecular Weight 254.17 g/mol [1]
Purity ≥95%[1][2]
Appearance Liquid
IUPAC Name This compound[2]
SMILES BrC(CC1)CCN1CC2=CC=CC=C2[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-alkylation of 4-bromopiperidine with a benzyl halide. This is a common and straightforward method for preparing 1-benzylpiperidine derivatives.

General Experimental Protocol: N-Alkylation of 4-Bromopiperidine

This protocol is based on established methods for the synthesis of 1-benzylpiperidine derivatives.

Materials:

  • 4-Bromopiperidine hydrobromide

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or other suitable inorganic base

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-bromopiperidine hydrobromide (1.0 eq) in acetonitrile, add a suitable inorganic base such as potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Bromopiperidine 4-Bromopiperidine N-Alkylation N-Alkylation 4-Bromopiperidine->N-Alkylation Benzyl Halide Benzyl Halide Benzyl Halide->N-Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->N-Alkylation Filtration Filtration N-Alkylation->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography If necessary This compound This compound Concentration->this compound Column Chromatography->this compound

A general workflow for the synthesis of this compound.

Applications in Drug Discovery

The N-benzylpiperidine (N-BP) structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.[3] This motif is present in numerous approved drugs and clinical candidates.[3] The N-benzyl group can be crucial for interacting with target proteins and allows for the fine-tuning of a molecule's physicochemical properties.[3]

This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.[4] The piperidine ring is a prominent scaffold in medicinal chemistry, forming the core of many approved drugs.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

A significant application of 1-benzylpiperidine derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5][6] Derivatives of 1-benzylpiperidine have shown potent inhibitory activity against AChE.[7] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[7]

The synthesis of such inhibitors often involves the displacement of the bromine atom in this compound with a suitable nucleophile to introduce further functionality.

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_intermediate Intermediate cluster_final_steps Further Modifications cluster_product Therapeutic Candidate This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Reacts with a nucleophile Functionalized 1-Benzylpiperidine Functionalized 1-Benzylpiperidine Nucleophilic Substitution->Functionalized 1-Benzylpiperidine Coupling/Derivatization Coupling/Derivatization Functionalized 1-Benzylpiperidine->Coupling/Derivatization AChE Inhibitor AChE Inhibitor Coupling/Derivatization->AChE Inhibitor

Workflow for the application of this compound in synthesis.

Signaling Pathway Involvement

Compounds derived from the 1-benzylpiperidine scaffold have been shown to interact with key targets in the central nervous system. A primary example is the inhibition of acetylcholinesterase.

Acetylcholinesterase Inhibition

In the synaptic cleft, acetylcholine (ACh) is a neurotransmitter that is hydrolyzed by acetylcholinesterase (AChE), which terminates the nerve impulse.[8] In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. AChE inhibitors block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synapse.

G cluster_pathway Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binds to Choline & Acetate Choline & Acetate Acetylcholinesterase (AChE)->Choline & Acetate AChE Inhibitor AChE Inhibitor AChE Inhibitor->Acetylcholinesterase (AChE) Inhibits

References

Molecular weight of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Benzyl-4-bromopiperidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role in the development of targeted therapeutics.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 254.17 g/mol
Chemical Formula C₁₂H₁₆BrN
CAS Number 301665-60-1
Appearance Liquid
Purity Typically ≥95%

Experimental Protocols

The following section details a two-step experimental protocol for the synthesis of this compound, commencing from the commercially available 4-hydroxypiperidine.

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine

This procedure outlines the N-benzylation of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Acetone

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 equivalent) in acetone at room temperature.

  • To the stirred solution, add cesium carbonate (1.0 equivalent).

  • Slowly add benzyl bromide (1.0 equivalent) to the mixture.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-4-hydroxypiperidine.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzyl-4-hydroxypiperidine.

Step 2: Synthesis of this compound

This procedure details the bromination of 1-Benzyl-4-hydroxypiperidine using phosphorus tribromide.

Materials:

  • 1-Benzyl-4-hydroxypiperidine

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-4-hydroxypiperidine (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial building block in the synthesis of a variety of piperidine-based compounds, which are of significant interest in drug discovery. Notably, derivatives of the 1-benzylpiperidine scaffold have been extensively investigated as potent and selective inhibitors of the dopamine transporter (DAT)[1]. The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.

The inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a neurotransmitter implicated in reward, motivation, and motor control. This mechanism of action is central to the therapeutic effects of several medications used to treat conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Furthermore, the 4-benzylpiperidine moiety has been identified as a pharmacophore for monoamine releasing agents with selectivity for dopamine over serotonin[2].

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of a selective dopamine reuptake inhibitor (DRI) and the subsequent mechanism of action of the final compound at the dopaminergic synapse.

G Logical Workflow: From this compound to Dopamine Reuptake Inhibition cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action at the Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron A This compound B Further Synthetic Modifications (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B Reaction C Selective Dopamine Reuptake Inhibitor (DRI) B->C Yields E Dopamine Transporter (DAT) C->E Inhibits D Dopamine (DA) Vesicles F Dopamine (DA) in Synaptic Cleft D->F Release G Dopamine Receptors F->E Reuptake F->G Binding

Caption: Synthesis of a DRI from this compound and its inhibitory action on DAT.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and characterization of 1-benzyl-4-bromopiperidine, a key intermediate in the development of various pharmaceutically active compounds. This document details plausible synthetic methodologies, expected characterization data, and explores the pharmacological context of N-benzylpiperidine derivatives.

Introduction

This compound (CAS No: 301665-60-1, Molecular Formula: C₁₂H₁₆BrN, Molecular Weight: 254.17 g/mol ) is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a benzyl group at the nitrogen and a bromine atom at the 4-position provides a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] N-benzylpiperidine derivatives have shown significant potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as well as high-affinity ligands for sigma (σ) receptors and monoamine transporters.[1][3][4]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The selection of the route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Bromination of 1-Benzyl-4-hydroxypiperidine

This is a widely used method that involves the conversion of the hydroxyl group of 1-benzyl-4-hydroxypiperidine to a bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral.[5][6]

Route 2: N-Benzylation of 4-Bromopiperidine

This approach involves the direct N-alkylation of 4-bromopiperidine or its hydrobromide salt with benzyl bromide or benzyl chloride. A base is typically required to neutralize the hydrobromic acid formed during the reaction.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Benzyl-4-hydroxypiperidine

This protocol is based on the general principle of converting secondary alcohols to alkyl bromides using phosphorus tribromide.[5][8][9]

Materials:

  • 1-Benzyl-4-hydroxypiperidine

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 - 0.5 eq) dropwise to the stirred solution via the dropping funnel. An excess of PBr₃ is often used to drive the reaction to completion and account for any moisture.[9]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding crushed ice or cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Synthesis of this compound from 4-Bromopiperidine Hydrobromide

This protocol is based on the general principles of N-alkylation of secondary amines.[7]

Materials:

  • 4-Bromopiperidine hydrobromide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of 4-bromopiperidine hydrobromide (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound. This data is compiled from commercial supplier information and spectral data of closely related compounds.[10][11][12][13][14][15][16]

Property Value Reference/Expected
Appearance Colorless to light yellow oil or solid[10]
Molecular Formula C₁₂H₁₆BrN[10]
Molecular Weight 254.17[10]
Purity ≥95%[10]
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 4.20-4.40 (m, 1H, CH-Br), 3.50 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 2H, piperidine-H), 2.20-2.40 (m, 2H, piperidine-H), 1.90-2.20 (m, 4H, piperidine-H)Expected based on related structures[11][12]
¹³C NMR (CDCl₃) δ 138.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 63.0 (N-CH₂-Ph), 55.0 (CH-Br), 52.0 (piperidine-CH₂), 35.0 (piperidine-CH₂)Expected based on related structures[11][12]
Mass Spectrum (EI) m/z 253/255 (M⁺), 174 (M⁺ - Br), 91 (C₇H₇⁺)Expected fragmentation pattern
FTIR (KBr, cm⁻¹) ~3060, 3030 (Ar C-H stretch), ~2940, 2810 (Aliphatic C-H stretch), ~1495, 1450 (Ar C=C stretch), ~1100 (C-N stretch), ~690 (C-Br stretch)Expected based on related structures[14][15][16]

Visualization of Synthetic Pathways and Biological Context

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (e.g., 1-Benzyl-4-hydroxypiperidine) reaction Bromination Reaction (e.g., with PBr3 in DCM) start->reaction Step 1 workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Step 2 drying Drying and Concentration workup->drying chromatography Column Chromatography drying->chromatography Step 3 analysis Characterization (NMR, MS, IR) chromatography->analysis Step 4 product Pure this compound analysis->product

Caption: General workflow for the synthesis of this compound.

Biological Signaling Pathway: Acetylcholinesterase Inhibition

N-benzylpiperidine derivatives are known to act as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease. The following diagram illustrates the mechanism of action.[1][2][4]

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Receptor Cholinergic Receptor ACh->Receptor Neurotransmitter Hydrolysis Hydrolysis AChE->Hydrolysis Inhibition Inhibition AChE->Inhibition Binding Binding & Activation Receptor->Binding NBzPip 1-Benzylpiperidine Derivative NBzPip->AChE Inhibitor Signal Enhanced Cholinergic Signal Transmission Binding->Signal IncreasedACh Increased ACh in Synapse IncreasedACh->Receptor

Caption: Mechanism of acetylcholinesterase inhibition by N-benzylpiperidine derivatives.

Conclusion

This compound is a valuable synthetic intermediate with applications in the discovery of novel therapeutics. This guide provides detailed, plausible protocols for its synthesis via two common routes. The characterization data presented, based on available information for related compounds, will aid in the identification and quality control of the synthesized product. The exploration of the biological context of N-benzylpiperidine derivatives, particularly as acetylcholinesterase inhibitors, highlights the potential of this compound as a precursor for the development of new treatments for neurological disorders. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

Spectroscopic Profile of 1-Benzyl-4-bromopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Benzyl-4-bromopiperidine (CAS No: 301665-60-1). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related analogs. The information herein is intended to serve as a valuable reference for the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆BrN

  • Molecular Weight: 254.17 g/mol [1]

  • CAS Number: 301665-60-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 1-benzyl-4-chloropiperidine, 1-benzyl-4-hydroxypiperidine, and other related piperidine derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (C₆H₅)
~ 4.20 - 4.40m1HH-4 (CH-Br)
~ 3.50s2HBenzyl protons (CH₂)
~ 2.80 - 3.00m2HPiperidine protons (H-2e, H-6e)
~ 2.10 - 2.30m2HPiperidine protons (H-2a, H-6a)
~ 1.90 - 2.10m4HPiperidine protons (H-3, H-5)

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 138Quaternary aromatic carbon
~ 129Aromatic carbons (CH)
~ 128Aromatic carbons (CH)
~ 127Aromatic carbons (CH)
~ 63Benzyl carbon (CH₂)
~ 53Piperidine carbons (C-2, C-6)
~ 50Piperidine carbon (C-4)
~ 35Piperidine carbons (C-3, C-5)

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3080MediumAromatic C-H stretch
~ 2900 - 2950MediumAliphatic C-H stretch
~ 2800 - 2850MediumAliphatic C-H stretch
~ 1600, 1490, 1450MediumAromatic C=C skeletal vibrations
~ 1100 - 1150StrongC-N stretch
~ 700 - 750StrongMonosubstituted benzene C-H bend
~ 690StrongMonosubstituted benzene ring bend
~ 500 - 600MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
253/255High[M]⁺ isotopic pair for Br
174Medium[M - Br]⁺
91Very High[C₇H₇]⁺ (tropylium ion)

Predicted ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series).

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse program for proton NMR.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film Method: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as an Electron Ionization (EI) source for a GC-MS system or an Electrospray Ionization (ESI) source for an LC-MS system.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be a key diagnostic feature.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Structural Elucidation and Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report Generate Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-bromopiperidine is a substituted piperidine derivative with applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. An understanding of its solubility and stability is critical for its effective use in laboratory and development settings. This technical guide provides a comprehensive overview of the predicted solubility and potential stability characteristics of this compound. It outlines detailed experimental protocols for the systematic evaluation of these properties. Due to a lack of extensive publicly available experimental data for this specific compound, this guide leverages data from structurally similar molecules and general chemical principles to provide a robust framework for its handling and characterization.

Introduction

This compound (CAS No: 301665-60-1, Molecular Formula: C₁₂H₁₆BrN) is a halogenated organic compound featuring a piperidine ring N-substituted with a benzyl group and a bromine atom at the 4-position.[1][2] The piperidine scaffold is a prevalent feature in many biologically active molecules, and the presence of the benzyl and bromo substituents offers versatile handles for further chemical modification.[3] The physicochemical properties, namely solubility and stability, are paramount for its application in synthesis, formulation, and as a potential intermediate in drug development. This guide details the theoretical underpinnings of its solubility and stability and provides actionable experimental protocols for their empirical determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 301665-60-1[1]
Molecular Formula C₁₂H₁₆BrN[1][2]
Molecular Weight 254.17 g/mol [1]
Appearance Liquid[2]
Purity Typically ≥95%[1][2]
Storage Store at room temperature or in a freezer under -20°C for long-term storage. Keep sealed in a dry environment.[1][4]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both lipophilic (benzyl group, piperidine ring) and polar (tertiary amine, C-Br bond) characteristics.

Predicted Solubility

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar WaterLowThe large, non-polar benzyl group and the overall increase in molecular weight compared to piperidine likely reduce miscibility with water. The nitrogen atom can act as a hydrogen bond acceptor, but this is sterically hindered.
Methanol, EthanolHigh to MiscibleThe molecule's tertiary amine can act as a hydrogen bond acceptor, and the overall organic character is compatible with alcohols.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighFavorable dipole-dipole interactions are expected with these solvents.
Halogenated Dichloromethane, ChloroformHigh"Like dissolves like" principle suggests good miscibility due to the presence of the C-Br bond and the overall molecular structure.
Aromatic Toluene, BenzeneModerate to HighThe benzyl group promotes favorable π-π stacking interactions with aromatic solvents.
Nonpolar Hexane, HeptaneLow to ModerateThe increased lipophilicity from the benzyl group may lead to some solubility, but the polar nature of the tertiary amine and C-Br bond will limit miscibility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid/liquid after equilibration is crucial.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at a constant temperature for at least 2 hours for the undissolved material to settle. Centrifugation can be used to facilitate this process.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add precise volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep1 Settle/Centrifuge equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Quantify by HPLC/GC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to the formation of impurities that may affect its reactivity and safety profile. Potential degradation pathways include hydrolysis, oxidation, and photolysis.

Predicted Stability
  • pH Stability: As a tertiary amine, this compound is expected to be protonated under acidic conditions to form a more stable piperidinium salt.[3] Under strongly basic conditions, particularly at elevated temperatures, there may be a risk of elimination reactions or hydrolysis of the C-Br bond.

  • Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, high temperatures could lead to the degradation of the benzyl group, potentially through radical mechanisms, to form products like benzene and toluene.[5][6][7]

  • Photostability: The benzyl group contains a chromophore that can absorb UV light, potentially leading to photolytic degradation. Halogenated organic compounds can also be susceptible to photolysis.

  • Oxidative Stability: The tertiary amine and the benzylic position could be susceptible to oxidation.

Table 2: Illustrative Forced Degradation Study Conditions and Potential Degradation Pathways

Stress ConditionTypical ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CGenerally stable due to protonation of the amine.
Basic Hydrolysis 0.1 M NaOH, 60°C1-Benzyl-4-hydroxypiperidine (hydrolysis of C-Br), elimination products.
Oxidation 3% H₂O₂, Room TempN-oxides, degradation of the benzyl group (e.g., benzaldehyde).
Thermal Degradation 80°C, solid stateBenzene, toluene, and other products from benzyl group fragmentation.
Photolytic Degradation ICH Q1B conditions (UV/Vis light)Various photoproducts from benzyl group and C-Br bond cleavage.
Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic: Dilute the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%) and store at room temperature.

    • Thermal: Store the solid compound and a solution in a temperature-controlled oven (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw samples. Neutralize the acidic and basic samples before dilution to a suitable concentration for analysis.

  • Chromatographic Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The use of a mass spectrometer as a detector is highly recommended for the identification of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

G cluster_input Input cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Stock Solution) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Stability-Indicating HPLC-MS Analysis sampling->hplc data Identify & Quantify Degradants hplc->data

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The diagram below illustrates some of these potential transformations.

G cluster_hydrolysis Hydrolysis (Basic) cluster_oxidation Oxidation cluster_thermal Thermal/Photolytic Degradation A This compound B 1-Benzyl-4-hydroxypiperidine A->B OH⁻ C This compound N-oxide A->C [O] F Benzyl Radical A->F Δ or hν D Benzaldehyde E Toluene F->D + O₂ F->E + H•

Caption: Potential Degradation Pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is limited, the provided theoretical framework and detailed experimental protocols offer a clear path for researchers and drug development professionals to thoroughly characterize this compound. The systematic determination of its solubility and stability is essential for its reliable application in organic synthesis and pharmaceutical research, ensuring the quality and integrity of downstream processes and products.

References

An In-Depth Technical Guide to 1-Benzyl-4-bromopiperidine: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-bromopiperidine is a pivotal synthetic intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, combining a reactive bromine atom with a protected piperidine nitrogen, make it an ideal starting material for introducing the 4-piperidyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and extensive applications of this compound in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a secondary alkyl bromide with a benzyl-protected piperidine ring. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed under various conditions, allowing for further functionalization. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 301665-60-1[1]
Molecular Formula C₁₂H₁₆BrN[1]
Molecular Weight 254.17 g/mol [1]
Appearance Not specified, likely a solid or oil
Purity Typically ≥95%[1]
SMILES BrC1CCN(CC2=CC=CC=C2)CC1[1]
IUPAC Name This compound[1]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the bromination of its precursor, 1-benzyl-4-hydroxypiperidine. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being the most frequently employed.

Synthesis via Bromination of 1-Benzyl-4-hydroxypiperidine

The conversion of the hydroxyl group to a bromide is a standard nucleophilic substitution reaction. The choice of reagent can influence the reaction conditions and work-up procedure.

Synthesis 1-Benzyl-4-hydroxypiperidine 1-Benzyl-4-hydroxypiperidine C₁₂H₁₇NO This compound This compound C₁₂H₁₆BrN 1-Benzyl-4-hydroxypiperidine->this compound Bromination Reagents Brominating Agent PBr₃ or HBr Reagents->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a pH of 8-9 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Expected ¹H NMR (Proton NMR) Data:

  • Aromatic Protons (Benzyl group): A multiplet in the range of 7.20-7.40 ppm, integrating to 5H.

  • Benzylic Protons (-CH₂-Ph): A singlet at approximately 3.50 ppm, integrating to 2H.

  • Piperidine Proton (-CHBr): A multiplet around 4.00-4.20 ppm, integrating to 1H. The chemical shift is significantly downfield due to the deshielding effect of the bromine atom.

  • Piperidine Protons (-CH₂-N-CH₂-): Complex multiplets in the range of 2.00-3.00 ppm, integrating to 8H.

Expected ¹³C NMR (Carbon-13 NMR) Data:

  • Aromatic Carbons (Benzyl group): Peaks in the region of 127.0-138.0 ppm.

  • Benzylic Carbon (-CH₂-Ph): A peak around 63.0 ppm.

  • Piperidine Carbon (-CHBr): A peak in the range of 50.0-55.0 ppm.

  • Piperidine Carbons (-CH₂-N-CH₂-): Peaks in the region of 30.0-55.0 ppm.

Expected IR (Infrared) Spectroscopy Data:

  • C-H stretching (aromatic): Peaks around 3030-3080 cm⁻¹.

  • C-H stretching (aliphatic): Peaks in the range of 2800-3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-N stretching: A peak in the region of 1000-1250 cm⁻¹.

  • C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.

Expected Mass Spectrometry (MS) Data:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 253 and 255, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group. Another significant fragment would be the loss of the bromine atom, resulting in a peak at m/z 174.

Role as a Synthetic Building Block

This compound is a valuable precursor for the synthesis of a wide range of 4-substituted piperidines. The bromine atom can be displaced by various nucleophiles, and the piperidine ring can be further modified after debenzylation.

Reactions cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes Start This compound Alkylation N-, O-, S-Alkylation Start->Alkylation Coupling Cross-Coupling Reactions Start->Coupling Cyanation Cyanation Start->Cyanation Grignard Grignard Reaction Start->Grignard Amines 4-Amino-piperidines Alkylation->Amines Ethers 4-Alkoxy-piperidines Alkylation->Ethers Thioethers 4-Thioalkoxy-piperidines Alkylation->Thioethers Arylpiperidines 4-Aryl-piperidines Coupling->Arylpiperidines Alkynylpiperidines 4-Alkynyl-piperidines Coupling->Alkynylpiperidines Nitriles 4-Cyano-piperidines Cyanation->Nitriles Alkylpiperidines 4-Alkyl-piperidines Grignard->Alkylpiperidines

Caption: Synthetic utility of this compound.

Nucleophilic Substitution Reactions

The primary reactivity of this compound lies in the susceptibility of the C-Br bond to nucleophilic attack. This allows for the introduction of a wide range of functional groups at the 4-position of the piperidine ring.

4.1.1. N-Alkylation

Amines can be alkylated with this compound to form 4-amino-1-benzylpiperidine derivatives. These are key intermediates in the synthesis of potent opioid analgesics like fentanyl and its analogs.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of the primary or secondary amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

  • Reagent Addition: Add this compound (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can be purified by column chromatography.

4.1.2. O-Alkylation and S-Alkylation

Phenols and thiols can also be used as nucleophiles to form the corresponding ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in several of these transformations.

4.2.1. Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a C-C bond between this compound and an organoboron compound, typically an aryl or vinyl boronic acid or ester. This is a valuable method for synthesizing 4-arylpiperidines.

4.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 4-alkynylpiperidines.

4.2.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. While direct amination can be achieved through nucleophilic substitution, the Buchwald-Hartwig reaction offers a milder and more general alternative for coupling with a wide range of amines.

Cyanation

The bromide can be displaced by a cyanide source, such as sodium or potassium cyanide, to yield 1-benzyl-4-cyanopiperidine. The resulting nitrile can be further elaborated into other functional groups, such as carboxylic acids, amines, or ketones.

Grignard Reaction

This compound can be converted into the corresponding Grignard reagent, 1-benzyl-4-piperidylmagnesium bromide. This organometallic reagent can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Applications in Drug Synthesis

The 1-benzyl-4-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for many of these.

Opioid Analgesics

A significant application of this compound is in the synthesis of potent opioid analgesics, most notably fentanyl and its derivatives. The synthesis typically involves the alkylation of an appropriate aniline derivative with this compound, followed by further synthetic modifications.

Antipsychotics

The piperidine moiety is a common feature in many antipsychotic drugs. For instance, the synthesis of pimozide, a diphenylbutylpiperidine antipsychotic, can utilize intermediates derived from this compound.

Antihistamines

Several second-generation antihistamines contain a piperidine ring. Clemastine, an H1-antihistamine, is an example where a 4-substituted piperidine is a key structural element that can be introduced using precursors derived from this compound.

Antiviral Agents

The piperidine scaffold has also been incorporated into antiviral drug candidates. The versatility of this compound allows for its use in the synthesis of novel compounds with potential activity against various viruses.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of the C-Br bond allow for the efficient introduction of the 4-piperidyl moiety into a wide range of molecular architectures. The applications of this compound are extensive, particularly in the synthesis of CNS-active agents such as opioid analgesics and antipsychotics. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in enabling drug discovery efforts will undoubtedly persist.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of therapeutic agents targeting the central nervous system (CNS). Its rigid piperidine core, combined with the lipophilic benzyl group, provides a versatile framework for interacting with a variety of biological targets. 1-Benzyl-4-bromopiperidine serves as a key synthetic intermediate, enabling the introduction of diverse functionalities at the 4-position of the piperidine ring through nucleophilic substitution or cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis of this important building block and explores its application in the development of potent and selective modulators of key neurological targets, including cholinesterases, sigma receptors, opioid receptors, and dopamine receptors.

Synthesis of this compound

The synthesis of this compound is typically achieved from its precursor, 1-benzyl-4-hydroxypiperidine. A common and effective method involves the treatment of the alcohol with a brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound from 1-Benzyl-4-hydroxypiperidine

Materials:

  • 1-Benzyl-4-hydroxypiperidine

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as the final product.

Applications in Medicinal Chemistry

The reactivity of the bromine atom in this compound makes it an invaluable precursor for synthesizing a wide array of derivatives with significant therapeutic potential.

Cholinesterase Inhibitors for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. The 1-benzylpiperidine scaffold is a core component of several potent AChE inhibitors.

Quantitative Data for 1-Benzylpiperidine-based Cholinesterase Inhibitors

CompoundTargetIC₅₀ (nM)Selectivity (AChE/BuChE)
DonepezilAChE5.71250
Compound 21AChE0.5618,000

Data sourced from multiple studies[1][2].

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay determines the in vitro inhibitory activity of compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

  • 96-well microplates

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of AChE solution to each well to initiate the pre-incubation. Incubate for 15 minutes at 37 °C.

  • Start the enzymatic reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cholinergic Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChR ACh Receptor (Muscarinic/Nicotinic) ACh_synapse->AChR Binding AChE AChE ACh_synapse->AChE Hydrolysis Signal_Transduction Signal Transduction AChR->Signal_Transduction Neuronal_Response Neuronal Response (e.g., Memory, Cognition) Signal_Transduction->Neuronal_Response ACh_breakdown Choline + Acetate AChE->ACh_breakdown Choline_reuptake Choline Reuptake Choline_reuptake->Choline Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE

Caption: Cholinergic signaling and inhibition by 1-benzylpiperidine derivatives.

Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They are implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets. Several 1-benzylpiperidine derivatives have been identified as potent sigma receptor ligands.

Quantitative Data for 1-Benzylpiperidine-based Sigma Receptor Ligands

CompoundTargetKᵢ (nM)Selectivity (σ₂/σ₁)
BFPσ₁10.913.1
Compound 52σ₁11.0-
Compound 15σ₁1.6886

Data sourced from multiple studies[3].

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of test compounds for the σ₁ receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human sigma-1 receptor (e.g., guinea pig liver membranes)

  • Radioligand: [³H]-(+)-pentazocine

  • Unlabeled ligand for non-specific binding: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test compounds

  • 96-well plates

  • Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and the test compound at various concentrations in a final volume of 200 µL.

  • For determining non-specific binding, replace the test compound with a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

  • Initiate the binding reaction by adding the membrane preparation (20-40 µg of protein).

  • Incubate the plate for 120 minutes at 37 °C.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Sigma-1 Receptor Signaling

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_pm Plasma Membrane Sigma1R_BiP Sigma-1R - BiP Complex (Inactive) Sigma1R_Active Sigma-1R (Active) Sigma1R_BiP->Sigma1R_Active Dissociation IP3R IP3 Receptor Sigma1R_Active->IP3R Chaperoning Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R_Active->Ion_Channels Modulation GPCRs GPCRs Sigma1R_Active->GPCRs Modulation Ca_ER Ca²⁺ IP3R->Ca_ER Modulates Ca²⁺ release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Transfer ATP_Production ATP Production Ca_Mito->ATP_Production Neuronal_Survival Neuronal Survival & Plasticity ATP_Production->Neuronal_Survival Ion_Channels->Neuronal_Survival GPCRs->Neuronal_Survival Ligand 1-Benzylpiperidine Derivative (Agonist) Ligand->Sigma1R_BiP Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R_BiP

Caption: Sigma-1 receptor signaling pathway and modulation.

Opioid Receptor Modulators

Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for opioid analgesics. The development of MOR agonists with improved side-effect profiles is a major goal in pain management research. The 1-benzylpiperidine scaffold has been utilized to create potent MOR modulators.

Quantitative Data for 1-Benzylpiperidine-based Opioid Receptor Ligands

CompoundTargetKᵢ (nM)Functional ActivityED₅₀ (mg/kg) (in vivo)
Compound 52MOR56.4Agonist4.04 (abdominal contraction)

Data sourced from a 2024 study in Bioorganic Chemistry.

Experimental Protocol: Mu-Opioid Receptor [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupling to the MOR.

Materials:

  • Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Test compounds and a reference agonist (e.g., DAMGO)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of GDP (e.g., 10 µM), and the test compound at various concentrations.

  • Add the cell membrane preparation (10-20 µg of protein) to each well.

  • Pre-incubate for 10 minutes at 30 °C.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubate for 60 minutes at 30 °C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and measure the radioactivity.

  • Determine the EC₅₀ and Eₘₐₓ values by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.

Mu-Opioid Receptor Signaling Pathway

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux PKA PKA cAMP->PKA Activation Analgesia Analgesia Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ligand 1-Benzylpiperidine Derivative (Agonist) Ligand->MOR Binding Hyperpolarization->Analgesia

Caption: Mu-opioid receptor signaling cascade leading to analgesia.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of psychosis and schizophrenia. Antagonism of the D4 receptor is a therapeutic strategy for these conditions. The 1-benzylpiperidine scaffold has been explored for the development of D4 receptor antagonists.

Quantitative Data for 1-Benzylpiperidine-based Dopamine D4 Receptor Antagonists

CompoundTargetKᵢ (nM)Selectivity (D₂/D₄)
BelaperidoneD₄3.1~34

Data sourced from a technical guide by BenchChem.

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the dopamine D4 receptor.

Materials:

  • Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO-hD4 cells)

  • Radioligand: [³H]-spiperone

  • Unlabeled ligand for non-specific binding: (+)-Butaclamol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test compounds

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-spiperone (e.g., 0.2 nM), and the test compound at various concentrations.

  • For determining non-specific binding, use 10 µM (+)-butaclamol instead of the test compound.

  • Initiate the binding by adding the cell membrane preparation (50-100 µg of protein).

  • Incubate for 120 minutes at 25 °C.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of specific binding and determine the IC₅₀ and Kᵢ values.

Dopamine D4 Receptor Signaling Pathway

D4_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ↓cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA ↓Activation Downstream Downstream Signaling PKA->Downstream ↓Phosphorylation Antipsychotic_Effect Antipsychotic Effect Downstream->Antipsychotic_Effect Dopamine Dopamine Dopamine->D4R Binding Antagonist 1-Benzylpiperidine Derivative (Antagonist) Antagonist->D4R Blockade

Caption: Dopamine D4 receptor signaling and its antagonism.

References

Reactivity Profile of the Bromine Atom in 1-Benzyl-4-bromopiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 1-benzyl-4-bromopiperidine, a versatile building block in medicinal chemistry. The unique structural features of this compound, particularly the secondary bromide on a piperidine ring, allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This document details the key reactions, including nucleophilic substitution, elimination, and palladium-catalyzed coupling reactions, providing quantitative data and experimental protocols to aid in the design and execution of synthetic strategies.

Introduction to the Reactivity of this compound

The reactivity of the bromine atom in this compound is primarily governed by its position on a secondary carbon within a piperidine ring. This structural motif allows the bromine to act as a good leaving group in various reactions. The key reaction pathways involving the C-Br bond are nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions. The N-benzyl group, while sterically significant, also influences the electronic environment of the piperidine ring and can play a role in the stereochemical outcome of certain reactions. The piperidine scaffold is a prevalent feature in many biologically active compounds, and the ability to functionalize the 4-position through reactions of the bromo-substituent is of significant interest in the development of novel therapeutics.[1][2]

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to displacement by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions, such as with weakly nucleophilic solvents. The choice of nucleophile, solvent, and reaction temperature can significantly influence the reaction outcome and yield.

Table 1: Nucleophilic Substitution Reactions of this compound and Analogs

NucleophileProductSolventTemperature (°C)Yield (%)Reference
Sodium Azide1-Benzyl-4-azidopiperidineDMF/Water6082(Adapted from[3])
Benzylamine4-(Benzylamino)-1-benzylpiperidineMethanolRefluxNot specified(Adapted from[4])
Piperidine1-Benzyl-4-(piperidin-1-yl)piperidineMethanolNot specifiedNot specified(Adapted from[5])
Morpholine4-(1-Benzylpiperidin-4-yl)morpholineDioxane10093(Adapted from[6])
Experimental Protocol: Synthesis of 1-Benzyl-4-azidopiperidine

This protocol is adapted from a general procedure for the nucleophilic substitution of benzylic bromides.[3]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN(_3)) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a solution of this compound in a mixture of DMF and water, add sodium azide.

  • Heat the reaction mixture to 60 °C and stir for the appropriate time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-benzyl-4-azidopiperidine.

Nucleophilic_Substitution Nucleophilic Substitution (SN2) Pathway sub This compound ts Transition State [Nu---C---Br]δ- sub->ts Attack by Nucleophile nu Nucleophile (Nu-) nu->ts prod 1-Benzyl-4-(Nu)piperidine ts->prod Inversion of Stereochemistry lg Bromide (Br-) ts->lg Leaving Group Departure

Figure 1: Nucleophilic Substitution Pathway

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form 1-benzyl-1,2,3,6-tetrahydropyridine. This reaction typically follows an E2 mechanism, where the removal of a proton from the adjacent carbon and the departure of the bromide leaving group occur in a concerted step.

Table 2: Elimination Reaction of this compound

BaseProductSolventTemperature (°C)Yield (%)Reference
Potassium tert-butoxide1-Benzyl-1,2,3,6-tetrahydropyridineTHFRefluxNot specified(Hypothetical, based on standard E2 conditions)
Experimental Protocol: Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine

This is a general protocol for an E2 elimination of an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in anhydrous THF under an inert atmosphere, add potassium tert-butoxide portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield 1-benzyl-1,2,3,6-tetrahydropyridine.

Elimination Elimination (E2) Pathway sub This compound ts Transition State sub->ts base Strong Base (B:) base->ts Proton Abstraction prod 1-Benzyl-1,2,3,6-tetrahydropyridine ts->prod Alkene Formation bh Conjugate Acid (BH+) ts->bh lg Bromide (Br-) ts->lg

Figure 2: E2 Elimination Pathway

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.[2][7][8]

Table 3: Suzuki-Miyaura Coupling of Benzyl Bromide Analogs

Boronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)(_2)JohnPhosK(_2)CO(_3)DMF140 (Microwave)70-80(Adapted from[2])
4-Methoxyphenylboronic acidPdCl(_2)(dppf)-Cs(_2)CO(_3)THF/H(_2)O7785(Adapted from[8])
3-Thienylboronic acidPd(OAc)(_2)JohnPhosK(_2)CO(_3)DMF140 (Microwave)65(Adapted from[2])

This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling of benzylic bromides.[2]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)(_2)) (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K(_2)CO(_3)) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave vial, combine this compound, phenylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.

  • Add DMF as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-benzyl-4-phenylpiperidine.

Suzuki_Miyaura Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add rbr This compound rbr->ox_add pd_complex R-Pd(II)(Br)L2 ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal boronic ArB(OH)2 + Base boronic->transmetal ar_pd_complex R-Pd(II)(Ar)L2 transmetal->ar_pd_complex red_elim Reductive Elimination ar_pd_complex->red_elim red_elim->pd0 Catalyst Regeneration prod 1-Benzyl-4-arylpiperidine red_elim->prod

Figure 3: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and an amine, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of 4-amino-substituted piperidines.[9][10]

Table 4: Buchwald-Hartwig Amination of Aryl Bromide Analogs

AmineCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd(OAc)(_2)XPhosK(_3)PO(_4)t-BuOH12095(Adapted from[11])
AnilinePd(_2)(dba)(_3)BINAPNaOtBuToluene10085(Adapted from[9])
Benzylamine(NHC)Pd(allyl)ClSIPrNaOtBuDioxane10090(Adapted from[6])

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[11]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)(_2)) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K(_3)PO(_4)) (2.0 eq)

  • tert-Butanol (t-BuOH)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, potassium phosphate, palladium(II) acetate, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add tert-butanol and morpholine via syringe.

  • Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 4-(1-benzylpiperidin-4-yl)morpholine.

Buchwald_Hartwig Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add rbr This compound rbr->ox_add pd_complex R-Pd(II)(Br)L2 ox_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord amine R'2NH + Base amine->amine_coord amido_complex R-Pd(II)(NR'2)L2 amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration prod 1-Benzyl-4-(NR'2)piperidine red_elim->prod

Figure 4: Buchwald-Hartwig Catalytic Cycle

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. The bromine atom at the 4-position of the piperidine ring provides a reactive site for a variety of transformations, including nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of these key reactions, complete with quantitative data from analogous systems and detailed experimental protocols. The ability to readily introduce diverse functionalities at this position makes this compound a cornerstone for the construction of novel and complex piperidine-containing molecules with potential therapeutic applications.

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup (Reactants, Solvent) start->setup conditions Set Reaction Conditions (Temperature, Atmosphere) setup->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 5: General Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-4-bromopiperidine and related piperidine derivatives, crucial scaffolds in medicinal chemistry. This document details their synthesis, chemical properties, and significant roles as precursors to a wide array of biologically active molecules. Particular focus is given to their application in the development of therapeutics for neurodegenerative diseases and cancer.

Core Compound Profile: this compound

This compound is a key synthetic intermediate. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed under various conditions to allow for further functionalization. The bromine atom at the 4-position provides a reactive handle for introducing a diverse range of substituents through nucleophilic substitution or cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 301665-60-1[1][2]
Molecular Formula C₁₂H₁₆BrN[1][2]
Molecular Weight 254.17 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥95%[1]
SMILES C1CN(CCC1Br)CC2=CC=CC=C2[2]
InChI InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2[1]

Synthesis of this compound and Key Precursors

The synthesis of this compound is typically achieved from its precursor, 1-benzyl-4-hydroxypiperidine, which is synthesized from 1-benzyl-4-piperidone.

Synthesis of 1-Benzyl-4-piperidone

A common method for the synthesis of 1-benzyl-4-piperidone involves the benzylation of 4-piperidone.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone

  • Materials: 4-piperidone hydrochloride, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF), ethyl acetate, water, brine.

  • Procedure:

    • To a stirred solution of 4-piperidone hydrochloride (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 65 °C and stir for 12-16 hours.

    • After cooling to room temperature, filter the solid and wash with ethyl acetate.

    • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography to yield 1-benzyl-4-piperidone.

Table 2: Quantitative Data for the Synthesis of 1-Benzyl-4-piperidone

ReactantMolar RatioSolventTemperatureTimeYieldReference
4-Piperidone HCl, Benzyl Bromide, K₂CO₃1 : 1.1 : 2.5DMF65 °C14 h~89%[3]
Synthesis of 1-Benzyl-4-hydroxypiperidine

1-Benzyl-4-piperidone is reduced to 1-benzyl-4-hydroxypiperidine using a suitable reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 1-Benzyl-4-piperidone

  • Materials: 1-Benzyl-4-piperidone, sodium borohydride (NaBH₄), methanol, water, ethyl acetate.

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-benzyl-4-hydroxypiperidine.

Synthesis of this compound

The hydroxyl group of 1-benzyl-4-hydroxypiperidine can be converted to a bromide using reagents such as phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination of 1-Benzyl-4-hydroxypiperidine

  • Materials: 1-Benzyl-4-hydroxypiperidine, phosphorus tribromide (PBr₃), dichloromethane (DCM), water, saturated sodium bicarbonate solution, brine.

  • Procedure:

    • Dissolve 1-benzyl-4-hydroxypiperidine (1 equivalent) in anhydrous DCM and cool to 0 °C.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it onto ice.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow 4-Piperidone HCl 4-Piperidone HCl 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 4-Piperidone HCl->1-Benzyl-4-piperidone Benzyl Bromide, K2CO3, DMF 1-Benzyl-4-hydroxypiperidine 1-Benzyl-4-hydroxypiperidine 1-Benzyl-4-piperidone->1-Benzyl-4-hydroxypiperidine NaBH4, Methanol This compound This compound 1-Benzyl-4-hydroxypiperidine->this compound PBr3, DCM

Caption: A simplified workflow for the multi-step synthesis of this compound.

Key Reactions of Piperidine Derivatives

The piperidine scaffold, particularly when functionalized with a leaving group like bromine, is a versatile building block for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The bromide in this compound can be readily displaced by a wide range of nucleophiles to introduce new functional groups at the 4-position.

Diagram 2: Nucleophilic Substitution Reactions

Nucleophilic_Substitution A This compound B 1-Benzyl-4-aminopiperidine A->B NH3 C 1-Benzyl-4-cyanopiperidine A->C NaCN D 1-Benzyl-4-azidopiperidine A->D NaN3

Caption: Examples of nucleophilic substitution at the 4-position of this compound.

Suzuki Cross-Coupling Reactions

For the synthesis of 4-arylpiperidines, a valuable motif in many pharmaceuticals, Suzuki cross-coupling is a powerful tool. This reaction typically involves the coupling of a piperidine-derived boronic acid or ester with an aryl halide.

Experimental Protocol: Suzuki Coupling for 4-Arylpiperidine Synthesis

  • Materials: N-Boc-4-piperidone, aryl halide, bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl₂, dioxane, aqueous sodium carbonate, desired aryl halide.

  • Procedure (Two-step, one-pot):

    • Borylation: To a solution of N-Boc-4-piperidone (1 equivalent) in dioxane, add bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (3 mol%).

    • Heat the mixture at 80 °C for 12 hours.

    • Coupling: To the cooled reaction mixture, add the aryl halide (1.2 equivalents), aqueous sodium carbonate (2 M, 2 equivalents), and additional Pd(dppf)Cl₂ (2 mol%).

    • Heat the mixture at 100 °C for 12-24 hours.

    • After cooling, dilute with water and extract with ethyl acetate.

    • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Biological Significance and Signaling Pathways

Piperidine derivatives are integral to the development of drugs targeting a range of diseases, from neurodegenerative disorders to cancer.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

Many piperidine-containing compounds are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5]

Diagram 3: Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Piperidine_Derivative Piperidine Derivative (AChE Inhibitor) Piperidine_Derivative->AChE Inhibits

Caption: Mechanism of action for piperidine-based AChE inhibitors in the synaptic cleft.

Inhibition of the Menin-MLL Interaction in Leukemia

The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of acute leukemia.[6] Small molecule inhibitors, including those with a piperidine core, have been developed to disrupt this protein-protein interaction, leading to the downregulation of oncogenic gene expression and subsequent cancer cell death.[6]

Diagram 4: Menin-MLL Inhibition Pathway

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds to DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Recruits to Transcription Oncogenic Gene Transcription DNA->Transcription Leads to Leukemia Leukemic Cell Proliferation Transcription->Leukemia Piperidine_Derivative_Menin Piperidine Derivative (Menin-MLL Inhibitor) Piperidine_Derivative_Menin->Menin Disrupts Interaction

Caption: Piperidine derivatives inhibiting the Menin-MLL interaction to suppress leukemogenesis.

Conclusion

This compound and its derivatives are indispensable tools in modern drug discovery and development. Their synthetic tractability and the biological importance of the piperidine scaffold ensure their continued relevance in the pursuit of novel therapeutics. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

Methodological & Application

Synthesis of 4-Arylpiperidines using 1-Benzyl-4-bromopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpiperidines, a crucial scaffold in medicinal chemistry, utilizing 1-Benzyl-4-bromopiperidine as a key starting material. The protocols focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Kumada couplings. Additionally, a standard protocol for the subsequent deprotection of the N-benzyl group to yield the final 4-arylpiperidine is described.

The 4-arylpiperidine motif is a privileged structure found in numerous biologically active compounds and approved drugs, making its efficient synthesis a significant area of interest in drug discovery and development. The methodologies presented herein offer versatile routes to a diverse range of 4-arylpiperidine derivatives.

General Reaction Scheme

The overall synthetic strategy involves two main steps: the cross-coupling of this compound with an appropriate aryl partner, followed by the removal of the N-benzyl protecting group.

Caption: General workflow for the two-step synthesis of 4-arylpiperidines.

Data Presentation: Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for the synthesis of various 1-Benzyl-4-arylpiperidines via Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.

Aryl Partner (Ar-M)Coupling ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidSuzuki-MiyauraPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane901680-90
Phenylzinc chlorideNegishiPd(OAc)₂ (1)CPhos (2)-THF253~90
4-Chlorophenylzinc chlorideNegishiPd₂(dba)₃ (1.5)XPhos (3)-THF60685-92
Phenylmagnesium bromideKumadaNiCl₂(dppp) (5)--THF252.575-97
4-Fluorophenylmagnesium bromideKumadaPdCl₂(dppf) (3)--THF0 to rt18~80

Note: Yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction scale. Optimization may be required for specific derivatives.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Benzyl-4-phenylpiperidine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Suzuki_Workflow start Start reagents Combine this compound, Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents solvent Add Toluene and Water reagents->solvent degas Degas mixture (Ar bubbling) solvent->degas heat Heat at 100 °C for 12 h degas->heat workup Aqueous Workup (EtOAc extraction, wash with brine) heat->workup purify Purify by Column Chromatography workup->purify end Obtain 1-Benzyl-4-phenylpiperidine purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Benzyl-4-phenylpiperidine.

Protocol 2: Negishi Coupling for the Synthesis of 1-Benzyl-4-(4-chlorophenyl)piperidine

This protocol outlines a general procedure for the palladium-catalyzed Negishi coupling of this compound with a pre-formed or in situ generated arylzinc reagent.

Materials:

  • This compound (1.0 equiv)

  • 4-Chlorophenylzinc chloride solution (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.

  • Add the solution of this compound in anhydrous THF.

  • Slowly add the 4-chlorophenylzinc chloride solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain 1-Benzyl-4-(4-chlorophenyl)piperidine.

Protocol 3: Kumada Coupling for the Synthesis of 1-Benzyl-4-phenylpiperidine

This protocol describes a general procedure for the nickel- or palladium-catalyzed Kumada coupling of this compound with a Grignard reagent.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide solution (1.2 equiv)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 0.05 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add NiCl₂(dppp).

  • Add anhydrous THF or diethyl ether, followed by the solution of this compound.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the phenylmagnesium bromide solution dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a method for the removal of the N-benzyl group from 1-Benzyl-4-arylpiperidines using ammonium formate as a hydrogen source.[3]

Deprotection_Workflow start Start dissolve Dissolve 1-Benzyl-4-arylpiperidine in Methanol start->dissolve add_reagents Add Ammonium Formate and Pd/C dissolve->add_reagents reflux Reflux the mixture add_reagents->reflux filter Filter through Celite to remove Pd/C reflux->filter concentrate Concentrate the filtrate filter->concentrate purify Purify the crude product concentrate->purify end Obtain 4-Arylpiperidine purify->end

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This methodology is particularly valuable in pharmaceutical research and drug development for the synthesis of complex molecules. The 1-benzyl-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Therefore, the ability to efficiently synthesize a diverse library of 1-benzyl-4-arylpiperidines via Suzuki coupling of 1-Benzyl-4-bromopiperidine is of significant interest.

The palladium-catalyzed coupling of this compound with various arylboronic acids or their derivatives provides a direct route to these valuable compounds. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups on the arylboronic acid partner, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The resulting 1-benzyl-4-arylpiperidine derivatives are key intermediates in the synthesis of potential therapeutics for a variety of diseases.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] In the context of coupling this compound with an arylboronic acid, a Palladium(0) catalyst first undergoes oxidative addition with the C-Br bond of the piperidine. Subsequently, in the presence of a base, the aryl group from the boronic acid is transferred to the palladium center in a process called transmetalation. Finally, the newly formed 1-benzyl-4-arylpiperidine is expelled from the palladium complex through reductive elimination, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (e.g., JohnPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., JohnPhos, 4-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (and degassed water if required by the specific protocol) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. The reaction can be performed using conventional heating with an oil bath or with microwave irradiation for accelerated reaction times.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-arylpiperidine.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[5][6]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)JohnPhos (4)K₂CO₃DMF1400.33 (MW)85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)JohnPhos (4)K₂CO₃DMF1400.33 (MW)92
33-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O1001278
44-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101681
5Thiophene-2-boronic acidPd(OAc)₂ (2)JohnPhos (4)K₂CO₃DMF1400.5 (MW)75

Visualizations

General Workflow for Suzuki Coupling of this compound

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Bromopiperidine 1-Benzyl-4- bromopiperidine Setup Reaction Setup (Inert Atmosphere) Bromopiperidine->Setup BoronicAcid Arylboronic Acid BoronicAcid->Setup Catalyst Pd Catalyst & Ligand Catalyst->Setup Base Base Base->Setup Solvent Solvent Solvent->Setup Heating Heating (Conventional or MW) Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Extraction Extraction & Washing Monitoring->Extraction Upon Completion Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 1-Benzyl-4- arylpiperidine Purification->FinalProduct

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_1 R¹-Pd(II)L₂-Br OxAdd->PdII_1 Transmetalation Transmetalation PdII_2 R¹-Pd(II)L₂-R² Transmetalation->PdII_2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (1-Benzyl-4-arylpiperidine) RedElim->Product Bromopiperidine R¹-Br (this compound) Bromopiperidine->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-Debenzylation of 1-Benzyl-4-bromopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-debenzylation of 1-benzyl-4-bromopiperidine derivatives. The removal of the N-benzyl protecting group is a critical step in the synthesis of various pharmacologically active piperidine-based compounds. The presence of a bromine atom on the piperidine ring necessitates careful selection of deprotection conditions to avoid undesired side reactions, such as dehalogenation.

Three common and effective methods for N-debenzylation are presented:

  • Catalytic Transfer Hydrogenation: A mild and efficient method using a palladium catalyst and a hydrogen donor.

  • Reaction with Chloroformates: A two-step chemical method involving the formation and subsequent cleavage of a carbamate intermediate.

  • Oxidative Cleavage: A method suitable for substrates that may be sensitive to reductive conditions.

Data Presentation: Comparison of N-Debenzylation Protocols

The following table summarizes quantitative data for the N-debenzylation of various N-benzylamines using the protocols detailed below. It is important to note that the data presented are for representative substrates and may vary for this compound.

MethodSubstrateReagentsSolventTemp. (°C)TimeYield (%)Reference
Catalytic Transfer HydrogenationPiperidine, N-benzyl-10% Pd/C, Ammonium FormateMethanolReflux10 min92[1]
Catalytic Transfer HydrogenationN-Benzyl-N-methylethanolamine10% Pd/C, Ammonium FormateMethanolReflux10 min83[1]
Reaction with Ethyl Chloroformate1-BenzylpiperidineEthyl Chloroformate, then KOHBenzeneReflux18 hHigh
Oxidative Cleavage1-Benzyl-2-(methylthio)imidazoleKOtBu, DMSO, O₂THF/DMSORT10 min95
Oxidative Cleavage1-Benzyl-5-bromoindoleKOtBu, DMSO, O₂THF/DMSORT10 min85

Experimental Protocols

Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group using palladium on carbon as a catalyst and ammonium formate as a hydrogen donor. This method is often preferred for its mild conditions and rapid reaction times.[1]

Materials:

  • This compound derivative

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Anhydrous Methanol

  • Celite

  • Chloroform

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a stirred suspension of the this compound derivative (1.0 eq.) and an equal weight of 10% Pd/C in anhydrous methanol (approx. 6-7 mL per mmol of substrate) in a round-bottom flask, add anhydrous ammonium formate (5.0 eq.) in a single portion under a nitrogen atmosphere.[1]

  • Heat the resulting reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with chloroform.

  • Combine the organic filtrates and concentrate under reduced pressure to afford the debenzylated 4-bromopiperidine derivative.

Note: While catalytic transfer hydrogenation is generally mild, the potential for dehalogenation of the 4-bromo substituent exists. Careful monitoring of the reaction is recommended to minimize this side reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Suspend this compound and 10% Pd/C in Methanol add_reagent Add Ammonium Formate under Nitrogen start->add_reagent reflux Reflux the Mixture add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter wash Wash Celite with Chloroform filter->wash concentrate Concentrate Filtrate wash->concentrate product 4-Bromopiperidine Derivative concentrate->product

Catalytic Transfer Hydrogenation Workflow
Protocol 2: N-Debenzylation using α-Chloroethyl Chloroformate (ACE-Cl)

This two-step protocol involves the reaction of the N-benzylpiperidine with α-chloroethyl chloroformate to form an intermediate carbamate, which is then solvolyzed to yield the deprotected piperidine hydrochloride. This method is particularly useful when catalytic hydrogenation is not feasible.

Materials:

  • This compound derivative

  • α-Chloroethyl chloroformate (ACE-Cl)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen gas supply

Procedure:

Step 1: Carbamate Formation

  • Dissolve the this compound derivative (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add α-chloroethyl chloroformate (1.1 - 1.2 eq.) dropwise to the stirred solution under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove the solvent and excess ACE-Cl.

Step 2: Solvolysis

  • Dissolve the crude carbamate intermediate in methanol.

  • Heat the solution to reflux for 1-2 hours to effect solvolysis.

  • Monitor the reaction by TLC for the disappearance of the carbamate intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude 4-bromopiperidine hydrochloride salt.

  • The product can be further purified by recrystallization or chromatography.

G cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Solvolysis start Dissolve Substrate in DCM add_acecl Add ACE-Cl at 0°C start->add_acecl reflux_dcm Reflux in DCM add_acecl->reflux_dcm concentrate1 Concentrate reflux_dcm->concentrate1 dissolve_meoh Dissolve Intermediate in Methanol concentrate1->dissolve_meoh reflux_meoh Reflux in Methanol dissolve_meoh->reflux_meoh concentrate2 Concentrate reflux_meoh->concentrate2 product 4-Bromopiperidine HCl concentrate2->product

ACE-Cl Debenzylation Workflow
Protocol 3: N-Debenzylation via Oxidative Cleavage

This protocol utilizes a strong base and an oxidant to achieve N-debenzylation. This method is advantageous for substrates that are sensitive to reductive conditions, as it has been shown to be compatible with halogen substituents.

Materials:

  • This compound derivative

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF), anhydrous

  • Oxygen gas supply with a gas dispersion tube

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, dissolve the this compound derivative (1.0 eq.) in a mixture of anhydrous THF and DMSO.

  • While stirring the solution at room temperature, add a solution of potassium tert-butoxide (KOtBu) in THF (approx. 7.0 eq.).

  • Bubble oxygen gas into the solution via a gas dispersion tube for 10-15 minutes.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the debenzylated 4-bromopiperidine.

G sub This compound reagents KOtBu, DMSO, O₂ intermediate Benzylic Anion Intermediate sub->intermediate + KOtBu reagents->intermediate Reaction product 4-Bromopiperidine intermediate->product + O₂, DMSO (Workup) byproduct Benzaldehyde intermediate->byproduct + O₂, DMSO (Workup)

Oxidative N-Debenzylation Pathway

References

Application Notes and Protocols: Synthesis of Acetylcholinesterase Inhibitors Utilizing 1-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of acetylcholinesterase (AChE) inhibitors derived from 1-benzylpiperidine scaffolds. The information compiled herein is intended to guide researchers in the development of novel therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.

Introduction

The 1-benzylpiperidine moiety is a key pharmacophore in a significant class of acetylcholinesterase (AChE) inhibitors. Its structural features allow for crucial interactions within the active site of the AChE enzyme, leading to the potentiation of cholinergic neurotransmission. A prominent example of a drug featuring this scaffold is Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease. This document outlines the synthetic strategies and biological evaluation of various 1-benzylpiperidine derivatives as AChE inhibitors.

Synthetic Pathways and Key Intermediates

The synthesis of these inhibitors often involves the coupling of a 1-benzylpiperidine derivative, such as 1-benzyl-4-bromopiperidine or 1-benzylpiperidine-4-carboxaldehyde, with a suitable aromatic or heterocyclic moiety. The following diagram illustrates a general synthetic workflow.

Synthetic Workflow for AChE Inhibitors cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Aromatic/Heterocyclic Moiety Aromatic/Heterocyclic Moiety Aromatic/Heterocyclic Moiety->Coupling Reaction AChE Inhibitor AChE Inhibitor Coupling Reaction->AChE Inhibitor

Caption: General synthetic workflow for AChE inhibitors.

A crucial reaction in the synthesis of many potent AChE inhibitors is the aldol condensation between an indanone derivative and a 1-benzylpiperidine derivative, which is a key step in the synthesis of Donepezil and its analogs.[1]

Aldol Condensation for Donepezil Analogs Indanone Derivative Indanone Derivative Aldol Condensation Aldol Condensation Indanone Derivative->Aldol Condensation 1-Benzylpiperidine-4-carboxaldehyde 1-Benzylpiperidine-4-carboxaldehyde 1-Benzylpiperidine-4-carboxaldehyde->Aldol Condensation Unsaturated Precursor Unsaturated Precursor Aldol Condensation->Unsaturated Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Unsaturated Precursor->Asymmetric Hydrogenation Donepezil Analog Donepezil Analog Asymmetric Hydrogenation->Donepezil Analog

Caption: Synthesis of Donepezil analogs via aldol condensation.

Quantitative Data on AChE Inhibition

The inhibitory potency of synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against AChE. The following table summarizes the AChE inhibitory activities of several 1-benzylpiperidine derivatives.

Compound IDStructure/DescriptionAChE IC50 (nM)Butyrylcholinesterase (BuChE) IC50 (nM)Selectivity (BuChE/AChE)Reference
Donepezil 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7 - 11.6--[2][3]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56>10,000~18,000[2][4]
Compound 13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.771251250[3]
Compound 3j Benzothiophene-based analog498--
Compound 4a Tricyclic benzothienopyrimidinone derivative3422--
Compound 19 1-benzylpiperidine with 2-phenylacetate moiety5100267805.25[5][6]
Compound 5h N-benzylpiperidine derivative830--[7]
Compound 9p Thiazolopyrimidine derivative730--[7]

Experimental Protocols

General Protocol for the Synthesis of 1-Benzyl-4-substituted-piperidine Derivatives

The following protocols are generalized from various literature sources and provide a starting point for the synthesis of AChE inhibitors based on the 1-benzylpiperidine scaffold.

Protocol 1: Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

This protocol is adapted from the synthesis of potent AChE inhibitors.[4]

  • Alkylation of a suitable piperidine precursor: To a solution of a 4-substituted piperidine in an appropriate solvent (e.g., DMF, CH3CN), add a base (e.g., K2CO3, Et3N) and the desired benzyl halide (e.g., benzyl bromide).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Donepezil Analogs via Aldol Condensation

This protocol describes a key step in the synthesis of Donepezil and related compounds.[1]

  • Reaction Setup: In a reaction vessel, dissolve the substituted indanone and 1-benzylpiperidine-4-carboxaldehyde in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product. The crude product can be purified by recrystallization or column chromatography to yield the unsaturated precursor.

  • Hydrogenation: The resulting unsaturated precursor is then subjected to asymmetric hydrogenation using a suitable catalyst (e.g., a chiral Rh or Ru complex) under a hydrogen atmosphere to yield the final Donepezil analog.

Mechanism of Acetylcholinesterase Inhibition

The 1-benzylpiperidine moiety of these inhibitors plays a critical role in their binding to the acetylcholinesterase enzyme. The enzyme's active site contains a catalytic active site (CAS) and a peripheral anionic site (PAS). The benzyl group of the inhibitor often engages in π-π stacking interactions with aromatic residues in the active site gorge, such as Trp84 and Trp279, while the positively charged piperidine nitrogen interacts with the anionic subsite.

AChE Inhibition Mechanism cluster_AChE Acetylcholinesterase (AChE) Active Site cluster_Inhibitor 1-Benzylpiperidine Inhibitor CAS Catalytic Active Site (CAS) (e.g., Trp84) PAS Peripheral Anionic Site (PAS) (e.g., Trp279) Benzyl_Group Benzyl Group Benzyl_Group->CAS π-π stacking Piperidine_Ring Piperidine Ring Piperidine_Ring->CAS Anionic interaction Aromatic_Moiety Aromatic/Heterocyclic Moiety Aromatic_Moiety->PAS π-π stacking

Caption: Binding of a 1-benzylpiperidine inhibitor to AChE.

Conclusion

The 1-benzylpiperidine scaffold is a versatile and highly valuable starting point for the design and synthesis of potent acetylcholinesterase inhibitors. The synthetic routes are generally accessible, and the modular nature of the syntheses allows for the exploration of a wide range of structural modifications to optimize inhibitory activity and selectivity. The protocols and data presented in this document serve as a foundational resource for researchers dedicated to advancing the field of neurodegenerative disease therapeutics.

References

Preparation of 1-Benzyl-4-Substituted Piperidine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-benzyl-4-substituted piperidine analogs, a class of compounds with significant interest in pharmaceutical research and drug development. These scaffolds are key components in a variety of biologically active molecules, including analgesics, antidepressants, and acetylcholinesterase inhibitors.[1]

Introduction

The 1-benzyl-4-substituted piperidine motif is a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates. The benzyl group can participate in crucial cation-π interactions with biological targets, while the piperidine ring offers a three-dimensional framework that can be readily modified to fine-tune pharmacological properties. This document outlines common and effective synthetic strategies for the preparation of these valuable compounds, including reductive amination and direct N-benzylation, along with protocols for the synthesis of key intermediates.

Synthetic Strategies

The two primary routes for the synthesis of 1-benzyl-4-substituted piperidine analogs are the reductive amination of 1-benzyl-4-piperidone and the N-benzylation of a pre-existing 4-substituted piperidine.

  • Reductive Amination: This highly efficient, often one-pot, procedure involves the reaction of 1-benzyl-4-piperidone with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[1] The choice of reducing agent is critical, with milder agents like sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred to prevent the reduction of the starting ketone.[1]

  • N-Benzylation: This classic method involves the direct alkylation of the piperidine nitrogen of a 4-substituted piperidine with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct generated during the reaction.

The following diagram illustrates the general synthetic workflow for preparing 1-benzyl-4-substituted piperidine analogs.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., 1-Benzyl-4-piperidone, 4-Substituted Piperidine) Reaction Chemical Reaction (e.g., Reductive Amination, N-Benzylation) Start->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Column Chromatography, Recrystallization) Concentrate->Purify Analyze Characterization (e.g., NMR, MS, mp) Purify->Analyze

Caption: General experimental workflow for the synthesis, purification, and characterization of 1-benzyl-4-substituted piperidine analogs.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 1-benzyl-4-substituted piperidine analogs.

Table 1: Synthesis of 1-Benzyl-4-aminopiperidine Derivatives via Reductive Amination

Amine SubstrateReducing AgentSolventYield (%)Melting Point (°C)Reference
AnilineNaBH₃CNMethanol--[1]
BenzylamineNaBH(OAc)₃DCE/DCM--[1]
Ammonium AcetateRaney Nickel/H₂Methanol--[1]

Table 2: Synthesis of Other 1-Benzyl-4-Substituted Piperidine Analogs

ProductStarting MaterialsReagentsSolventYield (%)Melting Point (°C)Reference
1-Benzyl-4-cyano-4-phenylpiperidine hydrochlorideN,N-bis(2-chloroethyl)benzylamine, PhenylacetonitrileNaOH, Bu₄NHSO₄Toluene70261-263[2]
1-Benzyl-4-hydroxypiperidine4-Hydroxypiperidine, Benzyl bromideCs₂CO₃Acetone/Toluene7961-63[3][4]
1-Benzyl-4-piperidone4-Piperidone monohydrate hydrochloride, Benzyl bromideK₂CO₃DMF89.28-[5]
1-Benzyl-4-piperidoneBenzylamine, Methyl acrylateNa, CH₃OH, HCl, NaOHToluene78.4-[5]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-4-amino-1-benzylpiperidine via Reductive Amination with Sodium Triacetoxyborohydride[1]
  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and the desired primary amine (1.0-1.2 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.

  • For less reactive amines, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.

Protocol 2: Synthesis of 1-Benzyl-4-hydroxypiperidine via N-Benzylation[3]
  • Dissolve 4-hydroxypiperidine (1.0 equiv.) in acetone at room temperature.

  • Add cesium carbonate (Cs₂CO₃, 1.0 equiv.) to the stirred solution.

  • Add benzyl bromide (1.0 equiv., as an 80 wt% solution in toluene). Protect the reaction mixture from light by wrapping the flask with aluminum foil.

  • Stir the reaction mixture for 24 hours.

  • Filter the reaction mixture with suction and evaporate the filtrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 1-Benzyl-4-piperidone from 4-Piperidone Hydrochloride[5]
  • Stir a mixture of 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) in dry DMF (25 mL) for 30 minutes at room temperature.

  • Add benzyl bromide (16.82 mmol) dropwise to the reaction mixture and heat at 65 °C for 14 hours.

  • Cool the reaction mixture to room temperature, filter, and quench with ice water (25 mL).

  • Extract the resulting mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) followed by brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • The crude product can be purified by crystallization.

Application in Drug Discovery: Acetylcholinesterase Inhibition

1-Benzyl-4-substituted piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6] Inhibition of AChE leads to increased levels of ACh in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7][8]

The following diagram illustrates the mechanism of action of acetylcholinesterase and its inhibition.

G cluster_pathway Acetylcholinesterase (AChE) Catalytic Cycle cluster_inhibition Inhibition by 1-Benzyl-4-Substituted Piperidine Analog ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis AChE_Inhibited Inhibited AChE Products->ACh Reuptake & Resynthesis Inhibitor 1-Benzyl-4-Substituted Piperidine Analog Inhibitor->AChE_Inhibited Binds to Active Site or Allosteric Site AChE_Inhibited->Products

Caption: Mechanism of acetylcholinesterase (AChE) and its inhibition by a 1-benzyl-4-substituted piperidine analog.

Certain 1-benzyl-4-substituted piperidine derivatives have shown high potency as AChE inhibitors. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibits an IC50 value of 0.56 nM and demonstrates significantly greater affinity for AChE over butyrylcholinesterase.[6] Such compounds have been considered for further development as agents for treating dementia.[6]

Purification and Characterization

The purification of 1-benzyl-4-substituted piperidine analogs is crucial to obtain materials of high purity for biological evaluation. Common purification techniques include column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For basic piperidine derivatives, which can interact with the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing.

  • Recrystallization: This method is effective for purifying solid compounds. The choice of a suitable solvent or solvent system is critical for obtaining high purity crystals.

The following workflow outlines the general steps for the purification of a crude piperidine derivative.

G cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Crude Crude Product Load Load onto Column Crude->Load Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate_C Evaporate Solvent Combine->Evaporate_C Pure_Product Pure_Product Evaporate_C->Pure_Product Pure Product Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Wash_R Wash with Cold Solvent Filter->Wash_R Dry_R Dry Crystals Wash_R->Dry_R Dry_R->Pure_Product Pure Product

Caption: Workflow for the purification of 1-benzyl-4-substituted piperidine analogs by column chromatography or recrystallization.

Characterization of the final products is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis to confirm the structure and purity of the synthesized compounds.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing 1-benzyl-4-bromopiperidine as a key building block. The 4-substituted piperidine motif is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of these complex molecules from readily available starting materials.

This document covers five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation. Each section includes a general overview, a detailed experimental protocol, and a summary of quantitative data in a tabular format to facilitate comparison and application in a laboratory setting.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-benzylpiperidines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely used to synthesize biaryl compounds and, as demonstrated here, to couple sp³-hybridized organoboranes with aryl halides, or in this case, an alkyl bromide with an arylboronic acid.

A notable application involves the synthesis of 4-benzyl piperidines and related structures, which are significant in drug discovery.[1][2] The protocol often involves the in-situ formation of the organoborane reagent followed by the palladium-catalyzed coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an organoborane derived from a piperidine precursor with an aryl bromide.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-benzylpiperidine.

Quantitative Data: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids[3]
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1400.3375
24-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1400.3380
33-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1400.3378
44-Fluorophenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1400.3365
54-Chlorophenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1400.3372

Note: The data presented is for the coupling of benzylic bromides with arylboronic acids under microwave conditions and serves as a representative example.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-benzylpiperidines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl and heteroaryl halides.[3] This reaction is of paramount importance in medicinal chemistry for the synthesis of a wide variety of aniline and arylamine derivatives. The choice of ligand is critical for achieving high yields and broad substrate scope.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the coupling of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Bromides with Cyclic Amines[4]
EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)
1Piperidine(NHC)Pd(allyl)Cl (1)-K₃PO₄Dioxane10020 min93
2Morpholine(NHC)Pd(allyl)Cl (1)-K₃PO₄Dioxane1005 min91
3N-Boc-piperazine(NHC)Pd(allyl)Cl (1)-K₃PO₄Dioxane1005 min96
4Pyrrolidine(NHC)Pd(allyl)Cl (1)-K₃PO₄Dioxane10018 h85

Note: The data presented is for the coupling of 4-bromoanisole or 4-tert-butylbromobenzene with various cyclic secondary amines and serves as a representative example.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-benzylpiperidines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically co-catalyzed by palladium and copper complexes and is conducted in the presence of an amine base. It is a highly valuable tool for the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite® and wash with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes[5]
EntryAryl HalideAlkyneCatalyst SystemSolventTemp (°C)Yield (%)
14-IodotoluenePhenylacetylenePd/Cu₂O on AluminaTHF-DMA (9:1)8098
2IodobenzeneCyclopropylacetylenePd/Cu₂O on AluminaTHF-DMA (9:1)8072
31-Iodo-4-nitrobenzenePhenylacetylenePd/Cu₂O on AluminaTHF-DMA (9:1)8095
44-Iodoanisole1-HeptynePd/Cu₂O on AluminaTHF-DMA (9:1)8091

Note: The data presented is for the coupling of various aryl iodides with terminal alkynes in a continuous-flow reactor and serves as a representative example.

Heck Coupling: Synthesis of 4-Alkenyl-1-benzylpiperidines

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[5][6] This reaction is a powerful method for the synthesis of substituted alkenes and has found wide application in organic synthesis.

Experimental Protocol: Heck Coupling

This is a general protocol for the Heck coupling of this compound with an acrylate derivative.

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and n-butyl acrylate (1.5 mmol).

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Heck Coupling of Aryl Bromides with Acrylates[8]
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF1002098
24-Bromotoluenen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF1002095
3Bromobenzenen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF1002092
44-Bromoacetophenonen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF1002085

Note: This data is for the Mizoroki-Heck reaction of various aryl halides with n-butyl acrylate and serves as a representative example.

Palladium-Catalyzed Cyanation: Synthesis of 1-Benzylpiperidine-4-carbonitrile

The palladium-catalyzed cyanation of aryl and alkyl halides provides a direct route to nitriles, which are versatile intermediates in organic synthesis.[7] Various cyanide sources can be employed, with zinc cyanide and potassium hexacyanoferrate(II) being less toxic alternatives to other cyanide salts.[8]

Experimental Protocol: Cyanation

This protocol provides a general method for the cyanation of this compound using zinc cyanide.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂, 0.6 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMAc (5 mL).

  • Heat the reaction mixture to 120 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Palladium-Catalyzed Cyanation of Aryl Halides[9]
EntryAryl HalideCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneK₄[Fe(CN)₆]·3H₂OPd(PPh₃)₄ (5)-DMF40398
24-BromoanisoleK₄[Fe(CN)₆]·3H₂OPd(PPh₃)₄ (5)-DMF40395
31-Bromo-4-nitrobenzeneK₄[Fe(CN)₆]·3H₂OPd(PPh₃)₄ (5)-DMF40392
42-BromopyridineK₄[Fe(CN)₆]·3H₂OPd(PPh₃)₄ (5)-DMF40388

Note: The data presented is for the cyanation of various aryl halides using potassium hexacyanoferrate(II) and serves as a representative example.

Visualizations

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent glassware Prepare Dry Glassware under Inert Atmosphere glassware->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Simplified Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)Lₙ pd_complex R-Pd(II)(X)Lₙ pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)(R')Lₙ pd_complex->pd_intermediate R'-M transmetalation Transmetalation pd_intermediate->pd0 R-R' reductive_elimination Reductive Elimination reagents R-X + R'-M product R-R'

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes: Solid-Phase Synthesis of 4-Arylpiperidine Libraries Using a 1-Benzyl-4-bromopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of efficient methods for the synthesis of substituted piperidine libraries is therefore of significant interest to the drug discovery community. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries, enabling the systematic exploration of structure-activity relationships (SAR). This document outlines a detailed protocol for the solid-phase synthesis of a library of 4-arylpiperidines, starting from the versatile building block, 1-Benzyl-4-bromopiperidine. The strategy employs a traceless linker approach and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 4-position of the piperidine ring.

Core Principles of the Synthesis

The synthetic strategy is centered around the immobilization of a piperidine precursor onto a solid support, followed by chemical modification and subsequent cleavage to release the final products. The key steps are:

  • Resin Functionalization: A suitable solid support, such as a Wang resin, is functionalized with a traceless linker that allows for the temporary attachment of the piperidine nitrogen.

  • Piperidine Immobilization: The secondary amine of a piperidine precursor is attached to the functionalized resin.

  • On-Resin Modification: The key diversification step involves a Suzuki-Miyaura cross-coupling of the resin-bound 4-bromopiperidine with a variety of arylboronic acids.

  • Cleavage: The final 4-arylpiperidine products are cleaved from the solid support under acidic conditions.

  • (Optional) N-Debenzylation: The N-benzyl group can be removed post-cleavage to provide further structural diversity.

This approach allows for the efficient and parallel synthesis of a library of 4-arylpiperidines, with purification simplified to washing the resin between reaction steps.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in the solid-phase synthesis of a 4-arylpiperidine library. These values are based on typical yields and purities observed in similar solid-phase syntheses and may vary depending on the specific substrates and reaction conditions used.

Table 1: Resin Loading and Functionalization

ParameterValue
Initial Resin Loading (Wang Resin)0.8 - 1.2 mmol/g
Linker Attachment Efficiency>95%
Piperidine Immobilization Yield85 - 95%
Final Loading of Resin-Bound Bromopiperidine0.6 - 1.0 mmol/g

Table 2: Suzuki-Miyaura Cross-Coupling and Cleavage

Arylboronic AcidCoupling Yield (on-resin)Cleavage YieldFinal Product Purity (LC-MS)
Phenylboronic acid>90%80 - 90%>95%
4-Methoxyphenylboronic acid>90%85 - 95%>95%
4-Chlorophenylboronic acid85 - 95%75 - 85%>90%
3-Pyridinylboronic acid80 - 90%70 - 80%>90%
2-Thiopheneboronic acid80 - 90%70 - 85%>90%

Experimental Protocols

Materials and Methods

  • Resin: Wang resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading).

  • Reagents: this compound, 4-nitrophenyl chloroformate, piperazine, various arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, trifluoroacetic acid (TFA), dichloromethane (DCM), N,N-dimethylformamide (DMF), triethylamine (TEA), and other standard laboratory solvents and reagents.

  • Equipment: Solid-phase synthesis vessel, orbital shaker, filtration apparatus, rotary evaporator, HPLC-MS for analysis.

Protocol 1: Preparation of Piperazine-Functionalized Wang Resin (Traceless Linker)

  • Swell Wang resin (1.0 g, ~1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (0.40 g, 2.0 mmol) in DCM (5 mL).

  • Add the 4-nitrophenyl chloroformate solution to the swollen resin, followed by TEA (0.28 mL, 2.0 mmol).

  • Shake the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • To the activated resin, add a solution of piperazine (0.86 g, 10 mmol, large excess) in DMF (10 mL).

  • Shake the mixture at room temperature overnight.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Immobilization of this compound

  • Swell the piperazine-functionalized resin (~1.0 mmol) in DMF (10 mL) for 30 minutes.

  • In a separate flask, prepare a solution of this compound (0.51 g, 2.0 mmol) and a carbodiimide coupling agent such as DIC (0.31 mL, 2.0 mmol) in DMF (5 mL). Note: This step forms a urea linkage between the piperidine nitrogen and the linker.

  • Add the solution of this compound to the swollen resin.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum. The loading of the resin can be determined by elemental analysis for bromine.

Protocol 3: Solid-Phase Suzuki-Miyaura Cross-Coupling

  • Place the resin-bound this compound (~0.1 mmol) in a reaction vessel.

  • Add the arylboronic acid (0.3 mmol, 3 equivalents) and Pd(PPh₃)₄ (0.01 mmol, 0.1 equivalents).

  • Add a 2M aqueous solution of Na₂CO₃ (0.5 mL) and DMF (1.5 mL).

  • Seal the vessel and heat the mixture at 80°C with shaking for 12 hours.

  • Cool the reaction to room temperature, drain the solution, and wash the resin with DMF/water (1:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of 4-Arylpiperidines from the Resin

  • Swell the dried, coupled resin (~0.1 mmol) in DCM (1 mL) for 10 minutes.

  • Add a cleavage cocktail of 95:5 TFA:water (2 mL).

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Analyze the crude product by HPLC-MS and purify by preparative HPLC if necessary.

Visualizations

Experimental Workflow for Solid-Phase Synthesis of 4-Arylpiperidines

G cluster_0 Resin Preparation cluster_1 Piperidine Immobilization cluster_2 Diversification and Cleavage Wang_Resin Wang Resin Activated_Resin Activated Resin (4-nitrophenyl carbonate) Wang_Resin->Activated_Resin 4-nitrophenyl chloroformate, TEA, DCM Piperazine_Resin Piperazine-Functionalized Resin (Traceless Linker) Activated_Resin->Piperazine_Resin Piperazine, DMF Immobilized_Piperidine Resin-Bound This compound Piperazine_Resin->Immobilized_Piperidine this compound, DIC, DMF Coupled_Product Resin-Bound 4-Arylpiperidine Immobilized_Piperidine->Coupled_Product Arylboronic acid, Pd(PPh3)4, Na2CO3 Final_Product 4-Arylpiperidine (in solution) Coupled_Product->Final_Product TFA/H2O

Caption: Workflow for the solid-phase synthesis of 4-arylpiperidines.

Suzuki-Miyaura Coupling Reaction on Solid Support

G Resin_Br Resin-N-Piperidine-Br Catalyst Pd(PPh3)4 Na2CO3 Resin_Br->Catalyst Aryl_BOH2 Ar-B(OH)2 Aryl_BOH2->Catalyst Resin_Aryl Resin-N-Piperidine-Ar Catalyst->Resin_Aryl

Caption: Suzuki-Miyaura cross-coupling on the solid-supported piperidine.

Application Note: Derivatization of 1-Benzyl-4-bromopiperidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents. This application note provides detailed protocols for the derivatization of 1-benzyl-4-bromopiperidine, a versatile starting material for generating a library of analogues for Structure-Activity Relationship (SAR) studies. We present methods for C-C and C-N bond formation at the 4-position of the piperidine ring using Suzuki-Miyaura coupling and Buchwald-Hartwig amination, respectively, as well as a general protocol for nucleophilic substitution. These methodologies enable the systematic exploration of chemical space around the piperidine core to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction

The piperidine moiety is a common structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, the 1-benzylpiperidine core has been identified as a key pharmacophore in the development of therapeutics targeting the central nervous system (CNS), including acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[2][3] The benzyl group can engage in crucial interactions, such as cation-π interactions, with target proteins, while the piperidine ring serves as a versatile scaffold for introducing various substituents to modulate potency and selectivity.[3]

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, allowing researchers to understand how chemical modifications to a lead compound affect its biological activity. By systematically altering different parts of a molecule, a comprehensive picture of the pharmacophore can be developed. This compound is an ideal starting material for such studies due to the reactivity of the C-Br bond, which allows for the introduction of a wide array of substituents at the 4-position through various cross-coupling and substitution reactions. This document provides detailed experimental protocols for the derivatization of this key intermediate.

General Experimental Workflow

The derivatization of this compound for SAR studies typically follows a systematic workflow. This involves the parallel synthesis of a library of compounds where the substituent at the 4-position is varied. The resulting compounds are then subjected to biological screening to determine their activity.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A This compound D Derivatized 1-Benzylpiperidine Library A->D Cross-Coupling or Substitution Reaction B Coupling Partner (e.g., Boronic Acid, Amine) B->D C Reaction Conditions (Catalyst, Base, Solvent) C->D E Purification (e.g., Column Chromatography) D->E F Characterization (e.g., NMR, MS) E->F G In vitro Assay (e.g., Enzyme Inhibition) F->G H Data Analysis G->H I SAR Determination H->I

Figure 1: General workflow for the synthesis and evaluation of a 1-benzylpiperidine derivative library for SAR studies.

Experimental Protocols

The following protocols describe common methods for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to generate 1-benzyl-4-arylpiperidine derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (5 mol%), and JohnPhos (10 mol%).

  • Add N,N-dimethylformamide (DMF) (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 20 minutes.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-arylpiperidine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of this compound with various primary or secondary amines to synthesize 1-benzyl-4-aminopiperidine derivatives.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Substitution with Thiols for C-S Bond Formation

This protocol describes a general method for the substitution of the bromide with a thiol to form a thioether linkage.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) and wash with hexane to remove the oil.

  • Suspend the NaH in anhydrous DMF (5 mL) and cool to 0 °C.

  • Slowly add a solution of the thiol (1.1 mmol) in anhydrous DMF (2 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation for SAR Studies

The data generated from the biological evaluation of the synthesized derivatives should be organized systematically to facilitate the determination of structure-activity relationships.

Table 1: Derivatization of this compound and Biological Activity

Compound IDR-Group at 4-positionSynthesis MethodYield (%)Biological Activity (e.g., IC₅₀, µM)
1a 4-MethoxyphenylSuzuki Coupling850.5
1b 4-ChlorophenylSuzuki Coupling781.2
1c 2-PyridylSuzuki Coupling650.8
2a Morpholin-4-ylBuchwald-Hartwig922.5
2b AnilinoBuchwald-Hartwig750.3
2c BenzylaminoBuchwald-Hartwig810.9
3a PhenylthioNucleophilic Substitution705.1
3b EthylthioNucleophilic Substitution8810.4

Visualization of Reaction Schemes and Pathways

General Derivatization Scheme

The following diagram illustrates the different synthetic routes for the derivatization of this compound.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sn Nucleophilic Substitution start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents R1R2NH Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation sn_reagents Nu- (e.g., RS-, RO-) start->sn_reagents C-X Bond Formation suzuki_product 1-Benzyl-4-arylpiperidine suzuki_reagents->suzuki_product buchwald_product 1-Benzyl-4-aminopiperidine buchwald_reagents->buchwald_product sn_product 1-Benzyl-4-substituted-piperidine sn_reagents->sn_product G cluster_0 Normal Synaptic Transmission ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Synaptic Cleft Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE Inhibition

References

Application of 1-Benzyl-4-bromopiperidine in the Synthesis of Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-bromopiperidine is a valuable synthetic intermediate in medicinal chemistry, particularly in the development of ligands targeting G-protein coupled receptors (GPCRs). Its bifunctional nature, featuring a reactive bromo group at the 4-position and a stable N-benzyl protecting group, makes it a versatile building block for introducing the piperidine scaffold into drug molecules. The piperidine moiety is a common feature in many centrally acting agents, and its N-benzyl group can be retained as part of the final pharmacophore or removed at a later synthetic stage. This document details the application of this compound in the synthesis of dopamine receptor antagonists, providing exemplary protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows. Dopamine receptors, particularly the D2 and D4 subtypes, are key targets in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

Synthetic Applications

This compound serves as a key electrophile in nucleophilic substitution reactions to construct the core of various dopamine receptor antagonists. The primary application involves the alkylation of nucleophiles such as phenols, anilines, or other heterocyclic amines. The resulting ether or amine linkage connects the N-benzylpiperidine moiety to an aromatic portion of the molecule, a common structural motif in many D2 and D4 receptor antagonists.

A representative synthetic application is the N-alkylation of a heterocyclic amine, such as 3,4-dihydroquinolin-2(1H)-one, to furnish a potent dopamine D4 receptor antagonist. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the quinolinone displaces the bromide from this compound.

Data Presentation

The following tables summarize quantitative data for representative dopamine receptor antagonists synthesized using methodologies analogous to those employing this compound.

Table 1: Synthesis and Biological Activity of a Dopamine D4 Receptor Antagonist

Compound IDSynthetic RoutePrecursorsYield (%)pKi (D4)pKi (D2)pKi (D3)
1 N-Alkylation1-(4-bromobutyl)-4-benzylpiperidine and 3,4-dihydroquinolin-2(1H)-one538.36.57.1

Data adapted from a study on analogous piperidine-based D4 receptor antagonists. The yield is for a similar N-alkylation reaction.[1]

Table 2: Biological Activity of Benzyloxypiperidine-based Dopamine D4 Receptor Antagonists

Compound IDStructureKi (nM) for D4Selectivity vs. D1, D2, D3, D5
2a 3-fluorobenzyl derivative205.9>30-fold
2b 3,4-difluorophenyl derivative169>30-fold
2c 4-fluoro-3-methylbenzyl derivative135>30-fold

Data for N-benzyl-4-benzyloxypiperidine analogs, demonstrating the potency of the N-benzylpiperidine scaffold.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(1-Benzylpiperidin-4-yl)butyl)-3,4-dihydroquinolin-2(1H)-one (Analogous to using this compound)

This protocol is adapted from the synthesis of analogous piperidine-based dopamine D4 receptor antagonists and illustrates a typical N-alkylation reaction.[1]

Materials:

  • 4-(4-Bromobutyl)piperidine (or an analogous alkyl bromide like this compound)

  • 3,4-dihydroquinolin-2(1H)-one

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of 3,4-dihydroquinolin-2(1H)-one (1.7 mmol) and K2CO3 (2.2 mmol) in DMF (10 mL), add a solution of the 4-(4-bromobutyl)piperidine derivative (1.5 mmol) in DMF (10 mL).

  • Stir the reaction mixture at 70 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with brine.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography (e.g., gradient elution with cyclohexane:EtOAc) to afford the pure compound.

Protocol 2: General Procedure for N-Alkylation of a Piperidine Derivative with a Benzyl Halide

This protocol provides a general method for the N-alkylation of a piperidine-containing scaffold, a reaction central to the application of this compound.[2]

Materials:

  • Piperidine derivative (e.g., 4-hydroxypiperidine)

  • Benzyl bromide (or a substituted benzyl bromide)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Add the corresponding benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-benzylated product.

Mandatory Visualizations

Signaling Pathways

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D2-like receptors, the primary targets for the antagonists discussed, typically couple to Gi/o proteins.

D2_like_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D2R Dopamine D2/D4 Receptor Dopamine->D2R Activates Antagonist Dopamine Receptor Antagonist Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: D2-like (D2/D4) receptor antagonist signaling pathway.

Experimental Workflow

The general workflow for the synthesis of a dopamine receptor antagonist using this compound involves a nucleophilic substitution reaction followed by purification.

experimental_workflow Start Start Materials: - this compound - Nucleophile (e.g., Amine, Phenol) - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction Reaction Setup: - Combine reactants in solvent - Stir at elevated temperature (e.g., 70°C) Start->Reaction Monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) Reaction->Monitoring Workup Aqueous Workup: - Quench with water/brine - Extract with organic solvent Monitoring->Workup Upon Completion Purification Purification: - Dry organic layer (Na2SO4) - Concentrate under reduced pressure - Column Chromatography Workup->Purification Final Final Product: Dopamine Receptor Antagonist Purification->Final

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution on 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for nucleophilic substitution reactions on 1-Benzyl-4-bromopiperidine, a versatile secondary alkyl halide. The protocols outlined below are suitable for the synthesis of a variety of 4-substituted-1-benzylpiperidine derivatives, which are common scaffolds in medicinal chemistry.

Introduction

This compound serves as a key intermediate for the introduction of diverse functional groups at the 4-position of the piperidine ring. The secondary nature of the bromide leaving group allows for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This enables the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to a wide array of derivatives. These application notes detail the procedures for reacting this compound with N-nucleophiles, O-nucleophiles, and S-nucleophiles.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions on this compound with various nucleophiles. The yields are based on typical outcomes for similar reactions and should be considered as representative examples.

Table 1: Reaction with N-Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Ammonia1-Benzylpiperidin-4-amineEthanol-100 (sealed tube)2460-70
Piperidine1-Benzyl-4-(piperidin-1-yl)piperidineDMFK₂CO₃801285-95
Aniline1-Benzyl-N-phenylpiperidin-4-amineTolueneNaOtBu1001870-80
Sodium Azide4-Azido-1-benzylpiperidineDMF-606>90

Table 2: Reaction with O-Nucleophiles (Williamson Ether Synthesis)

Nucleophile (from Alcohol)ProductSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Methanol1-Benzyl-4-methoxypiperidineTHFNaHRT1275-85
Ethanol1-Benzyl-4-ethoxypiperidineEthanolNaOEtReflux870-80
Phenol1-Benzyl-4-phenoxypiperidineDMFK₂CO₃1001665-75

Table 3: Reaction with S-Nucleophiles

Nucleophile (from Thiol)ProductSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Thiophenol1-Benzyl-4-(phenylthio)piperidineDMFK₂CO₃RT4>90
Sodium SulfideBis(1-benzylpiperidin-4-yl)sulfaneDMF-501050-60

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Synthesis of 1-Benzyl-4-(piperidin-1-yl)piperidine (Reaction with an N-Nucleophile)

Materials:

  • This compound

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add piperidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Benzyl-4-methoxypiperidine (Williamson Ether Synthesis)

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add anhydrous methanol (1.2 eq) dropwise via a dropping funnel. (Caution: Hydrogen gas evolution).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium methoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 1-Benzyl-4-(phenylthio)piperidine (Reaction with an S-Nucleophile)

Materials:

  • This compound

  • Thiophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add thiophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4 hours.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography.

Visualizations

General Nucleophilic Substitution Pathway

G cluster_reactants Reactants cluster_products Products This compound This compound Transition_State Transition State This compound->Transition_State Sₙ2 Attack Nucleophile Nucleophile Nucleophile->Transition_State 4-Substituted-1-benzylpiperidine 4-Substituted-1-benzylpiperidine Leaving_Group Br- Transition_State->4-Substituted-1-benzylpiperidine Transition_State->Leaving_Group

Caption: General Sₙ2 mechanism for nucleophilic substitution on this compound.

Experimental Workflow for Synthesis and Purification

G A Reactant Mixing (this compound, Nucleophile, Solvent, Base) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Drying and Concentration C->D E Purification (Column Chromatography/Crystallization) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for the synthesis and purification of 4-substituted-1-benzylpiperidines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 1-Benzyl-4-bromopiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective synthetic route involves a two-step process:

  • N-benzylation of 4-hydroxypiperidine: This step introduces the benzyl group onto the nitrogen atom of the piperidine ring.

  • Bromination of 1-Benzyl-4-hydroxypiperidine: The hydroxyl group at the 4-position is then substituted with a bromine atom to yield the final product.

Q2: What are the critical factors affecting the yield of the N-benzylation step?

The key factors influencing the N-benzylation of 4-hydroxypiperidine include the choice of base and solvent, reaction temperature, and the quality of the benzyl halide. A common combination is using benzyl bromide with a base like cesium carbonate in a solvent such as acetone.[1] Incomplete reactions can occur due to insufficient reactivity or decomposition of the benzyl halide.

Q3: Which reagents are suitable for the bromination of 1-Benzyl-4-hydroxypiperidine?

Several reagents can be used to convert the secondary alcohol to an alkyl bromide. Common choices include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).[2][3] The choice of reagent can affect the reaction mechanism (Sₙ1 or Sₙ2) and the formation of side products.[2][4]

Q4: What are the potential side products in the synthesis of this compound?

During the bromination step, the main potential side product is the elimination product, 1-benzyl-1,2,3,6-tetrahydropyridine, formed through dehydration of the alcohol.[5] This is more likely to occur under acidic conditions and at elevated temperatures. Incomplete reactions will leave unreacted 1-benzyl-4-hydroxypiperidine in the mixture.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[6] An aqueous workup is necessary to remove any water-soluble byproducts and unreacted reagents. Washing the organic layer with a mild base, like a sodium bicarbonate solution, can help neutralize any residual acid.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield in N-Benzylation Step 1. Incomplete reaction. 2. Poor quality of benzyl bromide. 3. Suboptimal base or solvent.1. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly distilled or purchased benzyl bromide. 3. Consider using a stronger base or a different solvent system (e.g., K₂CO₃ in acetonitrile).
Low Yield in Bromination Step 1. Incomplete conversion of the alcohol. 2. Formation of the elimination byproduct. 3. Degradation of the product.1. Increase the equivalents of the brominating agent (e.g., PBr₃). Ensure anhydrous conditions, especially when using PBr₃. 2. Perform the reaction at a lower temperature to minimize dehydration.[5] For HBr, use milder conditions. 3. Avoid prolonged heating and strongly acidic or basic conditions during workup.
Presence of 1-Benzyl-1,2,3,6-tetrahydropyridine impurity The reaction conditions favored elimination over substitution.Use a brominating agent that favors an Sₙ2 mechanism, such as PBr₃ at low temperatures, to minimize carbocation formation which can lead to elimination.[7] Avoid high temperatures and strong, non-nucleophilic bases.
Difficult Purification 1. Presence of multiple byproducts. 2. Product co-eluting with starting material.1. Optimize the reaction conditions to improve selectivity. 2. Use a different solvent system for column chromatography to improve separation. A gradient elution might be necessary.
Inconsistent Results Sensitivity to moisture or air.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), particularly for the bromination step with PBr₃.

Data Presentation

Table 1: Comparison of Brominating Agents for Secondary Alcohols

Brominating Agent Typical Reaction Conditions Mechanism Advantages Potential Drawbacks Typical Yield Range
Phosphorus Tribromide (PBr₃) Anhydrous ether or CH₂Cl₂, 0 °C to room temperature[7]Sₙ2[7]High yields, avoids carbocation rearrangements, inversion of stereochemistry.[7]Sensitive to moisture, can generate acidic byproducts (HBr).[7]70-90%
Hydrobromic Acid (HBr) Aqueous solution, often with a co-solvent, gentle heating[4]Sₙ1 or Sₙ2[2]Readily available, inexpensive.Can lead to elimination and rearrangement side products due to carbocation formation, corrosive.[2]50-80%
Thionyl Bromide (SOBr₂) Aprotic solvent, often with a base like pyridine.Sₙi or Sₙ2Good for converting primary and secondary alcohols.Less stable and more expensive than thionyl chloride.60-85%
Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) Anhydrous aprotic solvent (e.g., CH₂Cl₂).Sₙ2Mild conditions (Appel reaction), good for sensitive substrates.[3]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.75-95%

Yields are representative for the conversion of secondary alcohols to bromides and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-hydroxypiperidine
  • Reaction Setup: To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and acetone.

  • Addition of Reagent: Stir the suspension at room temperature and add benzyl bromide (1.1 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the solid salts and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzyl-4-hydroxypiperidine, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound via Bromination with PBr₃
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1-benzyl-4-hydroxypiperidine (1.0 eq.) and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add phosphorus tribromide (PBr₃, 0.4 eq.) dissolved in anhydrous diethyl ether dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Bromination A 4-Hydroxypiperidine B 1-Benzyl-4-hydroxypiperidine A->B  Benzyl Bromide, Cs₂CO₃  Acetone, RT C 1-Benzyl-4-hydroxypiperidine D This compound C->D  PBr₃, Et₂O  0 °C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_check cluster_step1_troubleshoot cluster_step2_troubleshoot start Low Yield of This compound check_step Which step has low yield? start->check_step step1 N-Benzylation check_step->step1 step2 Bromination check_step->step2 s1_q1 Incomplete Reaction? step1->s1_q1 s2_q1 Side Product Formation? (Elimination) step2->s2_q1 s1_a1 Increase reaction time/temp. Check benzyl bromide quality. s1_q1->s1_a1 Yes s1_q2 Suboptimal Base/Solvent? s1_q1->s1_q2 No end Improved Yield s1_a1->end s1_a2 Use stronger base (e.g., K₂CO₃) or different solvent (e.g., ACN). s1_q2->s1_a2 Yes s1_q2->end No s1_a2->end s2_a1 Lower reaction temperature. Use SN2-favoring reagent (PBr₃). s2_q1->s2_a1 Yes s2_q2 Incomplete Conversion? s2_q1->s2_q2 No s2_a1->end s2_a2 Increase PBr₃ equivalents. Ensure anhydrous conditions. s2_q2->s2_a2 Yes s2_q2->end No s2_a2->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 1-Benzyl-4-bromopiperidine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzyl-4-bromopiperidine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most prevalent and effective method for the purification of this compound on a laboratory scale is silica gel column chromatography. This technique separates the target compound from impurities based on differences in their polarity and interaction with the stationary phase.

Q2: What are the typical stationary and mobile phases used for the chromatography of this compound?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase. The mobile phase, or eluent, is typically a non-polar solvent system, with polarity gradually increased. A mixture of hexane and ethyl acetate is a very common choice.[1][2] The optimal ratio of these solvents should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.[2]

Q3: My this compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A3: Streaking is a common issue when purifying amines like this compound on silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to neutralize the acidic sites on the silica gel.[3]

Q4: I have low recovery of my compound from the column. What are the possible reasons?

A4: Low recovery can stem from several factors. The compound may be highly polar and irreversibly adsorbed onto the silica gel.[3] It's also possible that the compound is unstable on silica gel and is degrading during the purification process.[4] To check for stability, you can perform a simple test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If instability is suspected, using a deactivated stationary phase like neutral alumina or silica gel treated with a base is recommended.[4][5]

Q5: My crude sample is not dissolving well in the hexane/ethyl acetate mobile phase. How should I load it onto the column?

A5: For samples with poor solubility in the eluent, a "dry loading" technique is recommended.[6] This involves pre-adsorbing the crude material onto a small amount of silica gel. The sample is dissolved in a suitable volatile solvent (like dichloromethane), mixed with silica gel, and the solvent is then removed under reduced pressure to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound by column chromatography.

Problem Possible Cause(s) Solution(s)
Poor Separation of Spots (Overlapping Bands) - Inappropriate mobile phase polarity.[3]- Column overloading.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound for good separation.[3]- Ensure the amount of crude material loaded is appropriate for the column size (typically 1:30 to 1:100 ratio of crude material to silica gel by weight).
Compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.[3]- Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Does Not Elute from the Column (Rf = 0) - The mobile phase is not polar enough.[3]- The compound has strong, irreversible interactions with the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).[3]- If the compound is still retained, consider switching to a more polar solvent system or using a different stationary phase like alumina.
Cracked or Channeled Column Bed - Improper column packing (e.g., the slurry was too thick or the packing was not uniform).- The column ran dry during the run.- Repack the column carefully, ensuring a uniform and well-settled bed.- Always maintain the solvent level above the top of the stationary phase.
Presence of Unexpected Peaks/Spots - Decomposition of the compound on the silica gel.[4]- Contamination from solvents or glassware.- Test the stability of your compound on silica gel using a TLC spot test. If it's unstable, use a deactivated stationary phase.[4]- Ensure all glassware is clean and solvents are of high purity.
Product Fractions are Very Dilute - The elution band has broadened significantly.- This can be a consequence of poor loading technique or a suboptimal mobile phase. Concentrate the fractions to detect the compound. In the future, refine the loading and elution conditions.[4]

Quantitative Data Summary

The following table provides representative data for the chromatographic purification of this compound. Note that these values are illustrative and may require optimization for your specific crude mixture.

Parameter Value/Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is typically sufficient.
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system.
TLC Solvent System 80:20 (Hexane:Ethyl Acetate)This is a good starting point for TLC analysis.
Approximate Rf Value ~0.4 - 0.5In an 80:20 Hexane:Ethyl Acetate system. This is an estimated value and should be confirmed experimentally.
Elution Method Isocratic or GradientIsocratic elution with the optimized solvent system from TLC is common. A shallow gradient (e.g., 0% to 20% Ethyl Acetate in Hexane) can also be effective.
Loading Capacity 1:30 to 1:100 (Crude:Silica)The ratio of crude material to silica gel by weight. Use a higher ratio for difficult separations.
Basic Modifier 0.1 - 1% Triethylamine (v/v)Recommended to be added to the mobile phase to prevent streaking.[3]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined mixture of hexane and ethyl acetate (e.g., start with 9:1, 8:2, and 7:3 ratios).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.[3]

2. Column Packing (Wet Slurry Method):

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column as an even layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, ensuring the top layer of sand is not disturbed.

  • Open the stopcock and apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.

  • Collect the eluent in fractions (e.g., in test tubes or flasks).

  • Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.

5. Monitoring the Separation:

  • Periodically, analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column.

  • Fractions containing a single spot corresponding to the Rf of the desired product are considered pure.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification tlc 1. TLC Analysis (Determine Mobile Phase) packing 2. Column Packing (Wet Slurry Method) tlc->packing Optimized Solvent loading 3. Sample Loading (Dry Loading) packing->loading elution 4. Elution (Fraction Collection) loading->elution monitoring 5. Monitoring (TLC of Fractions) elution->monitoring isolation 6. Product Isolation (Solvent Removal) monitoring->isolation Pure Fractions analysis 7. Purity Analysis (NMR, LC-MS) isolation->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_streaking Issue: Streaking/Tailing cluster_separation Issue: Poor Separation cluster_recovery Issue: Low Recovery start Chromatography Issue Encountered streaking_q Is the compound basic? start->streaking_q separation_q Check TLC Rf start->separation_q recovery_q Compound on Column? start->recovery_q add_base Add Triethylamine to Mobile Phase streaking_q->add_base Yes optimize_mp Adjust Mobile Phase Polarity separation_q->optimize_mp Rf not 0.2-0.3 check_loading Reduce Sample Load separation_q->check_loading Rf is optimal increase_polarity Increase Eluent Polarity recovery_q->increase_polarity Yes check_stability Test Stability on Silica recovery_q->check_stability No

Caption: Troubleshooting decision tree for common chromatography issues.

References

Side reactions in the synthesis of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a reasonable amount of information regarding the synthesis of 1-Benzyl-4-bromopiperidine, primarily focusing on the bromination of 1-Benzyl-4-hydroxypiperidine using PBr3 and the Appel reaction. I have general protocols, information on major byproducts (organophosphorus compounds, triphenylphosphine oxide), and the potential for elimination side reactions. However, I still lack specific, comparative quantitative data (yields, byproduct percentages under different conditions) for this particular substrate. While I have enough information to construct a good portion of the technical support center, including FAQs and general troubleshooting, the data presentation section would be more impactful with more concrete numbers. I will proceed with creating the main content based on the information I have and will supplement it with qualitative and semi-quantitative advice where exact data is missing. I will also create the required diagrams.

Compile all the gathered information into a structured technical support center format, including a troubleshooting guide and FAQs. Summarize the available quantitative and qualitative data into tables. Create the specified Graphviz diagrams for the reaction pathways and troubleshooting workflow. Assemble the final response, ensuring all core requirements are met.## Technical Support Center: Synthesis of this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the bromination of its precursor, 1-Benzyl-4-hydroxypiperidine.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Reaction Temperature: For bromination with PBr₃ or SOBr₂, reactions are often performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature. Ensure proper temperature control. For the Appel reaction, the reaction is typically stirred at room temperature. - Reagent Quality: Use freshly opened or properly stored brominating agents. PBr₃ and SOBr₂ are sensitive to moisture.
Hydrolysis of Product - During aqueous work-up, minimize contact time with water, especially if the solution is basic. - Ensure the organic extraction is performed efficiently to move the product into the organic phase quickly.
Formation of Side Products - See "Issue 2: Presence of Significant Impurities" for detailed troubleshooting of side product formation.

Issue 2: Presence of Significant Impurities in the Crude Product

Impurity Identification Troubleshooting and Prevention
Unreacted 1-Benzyl-4-hydroxypiperidine Higher polarity spot on TLC compared to the product.- Increase the equivalents of the brominating agent (e.g., use a slight excess of PBr₃ or the Appel reagents). - Extend the reaction time, monitoring by TLC until the starting material is consumed.
1-Benzyl-1,2,3,6-tetrahydropyridine (Elimination Product) Non-polar impurity, often visible on ¹H NMR by the presence of vinylic proton signals.- Maintain a low reaction temperature to favor substitution over elimination. - Use a non-coordinating solvent. - Consider using a milder brominating agent. The Appel reaction is generally considered mild and may reduce elimination.
Triphenylphosphine oxide (from Appel Reaction) A common, often crystalline, byproduct that can complicate purification.- Purification: Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent mixture (e.g., ether/hexane) or by column chromatography. - Precipitation: In some cases, it can be precipitated from polar solvents by the addition of salts like zinc chloride.
Organophosphorus Byproducts (from PBr₃ Reaction) Acidic byproducts formed during the reaction and work-up.- Work-up: A thorough aqueous wash, including a wash with a mild base (e.g., saturated sodium bicarbonate solution), can help remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common precursor is 1-Benzyl-4-hydroxypiperidine, which is commercially available. The synthesis involves the substitution of the hydroxyl group with a bromine atom.

Q2: Which bromination methods are typically used, and what are their advantages and disadvantages?

Method Reagents Advantages Disadvantages
Phosphorus Tribromide PBr₃- Readily available and effective for primary and secondary alcohols.- Can lead to the formation of acidic phosphorus byproducts, requiring careful work-up. - Can promote elimination side reactions if the temperature is not controlled.
Thionyl Bromide SOBr₂- Effective for converting alcohols to bromides.- Can be more reactive than PBr₃ and may also lead to elimination products. - SOBr₂ is highly reactive and requires careful handling.
Appel Reaction CBr₄, PPh₃- Generally mild reaction conditions, which can minimize side reactions like elimination. - High-yielding for many substrates.- Produces a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove completely.

Q3: How can I minimize the formation of the elimination byproduct, 1-benzyl-1,2,3,6-tetrahydropyridine?

The formation of this elimination product is a common side reaction. To minimize its formation:

  • Maintain Low Temperatures: Perform the reaction at the lowest effective temperature.

  • Choice of Reagents: The Appel reaction is often milder and may favor substitution over elimination.

  • Solvent: Use a non-polar, aprotic solvent.

Q4: What are the best practices for purifying crude this compound?

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material, the elimination byproduct, and other impurities. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Crystallization: If the crude product is sufficiently pure, crystallization may be an option.

  • Work-up for Appel Reaction: To remove triphenylphosphine oxide, you can attempt to precipitate it from a suitable solvent or use specific work-up procedures involving the addition of metal salts like ZnCl₂ to form a complex that can be filtered off.

Q5: Is this compound stable?

This compound is a reactive alkyl halide and can be susceptible to hydrolysis and elimination, particularly in the presence of moisture or bases. It is recommended to store it in a cool, dry place under an inert atmosphere and to use it in subsequent reactions as soon as possible after purification.

Data Presentation

Table 1: Comparison of Bromination Methods for the Synthesis of this compound (Qualitative)

Method Typical Yield Purity of Crude Product Major Side Products Ease of Purification
PBr₃ Moderate to GoodModerate1-Benzyl-1,2,3,6-tetrahydropyridine, organophosphorus compoundsModerate
SOBr₂ Moderate to GoodModerate1-Benzyl-1,2,3,6-tetrahydropyridineModerate
Appel Reaction Good to HighModerate to GoodTriphenylphosphine oxide, 1-Benzyl-1,2,3,6-tetrahydropyridine (often less than with PBr₃/SOBr₂)Can be challenging due to triphenylphosphine oxide removal

Note: Quantitative yields are highly dependent on specific reaction conditions and scale. The information provided is based on general observations for similar transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound using the Appel Reaction

  • Reaction Setup: To a solution of 1-Benzyl-4-hydroxypiperidine (1.0 eq) and carbon tetrabromide (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other impurities.

Protocol 2: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

  • Reaction Setup: Dissolve 1-Benzyl-4-hydroxypiperidine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool the solution to 0°C in an ice bath under an inert atmosphere.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature. Continue to stir for another 2-4 hours or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions & Impurities A 1-Benzyl-4-hydroxypiperidine B This compound A->B Bromination (PBr3, SOBr2, or Appel Reaction) C 1-Benzyl-1,2,3,6-tetrahydropyridine (Elimination Side Product) A->C Elimination D Unreacted Starting Material E Triphenylphosphine oxide (Appel Reaction Byproduct) F Organophosphorus Byproducts (PBr3/SOBr2 Byproducts)

Caption: Main reaction pathway and potential side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (Monitor by TLC/LC-MS) Start->Check_Completion Increase_Time_Temp Increase reaction time or - if appropriate - temperature Check_Completion->Increase_Time_Temp No Identify_Impurity Identify major impurity (NMR, MS) Check_Completion->Identify_Impurity Yes Increase_Time_Temp->Check_Completion Check_Reagents Check reagent quality and stoichiometry Elimination Elimination Product (1-Benzyl-1,2,3,6-tetrahydropyridine) Identify_Impurity->Elimination Vinylic signals SM_Remaining Starting Material Remaining Identify_Impurity->SM_Remaining Starting material signals Byproduct Reagent Byproduct (e.g., Triphenylphosphine oxide) Identify_Impurity->Byproduct Byproduct signals Optimize_Temp Lower reaction temperature Elimination->Optimize_Temp Change_Reagent Consider milder brominating agent (e.g., Appel reaction) Elimination->Change_Reagent SM_Remaining->Check_Reagents Optimize_Purification Optimize purification method (Column chromatography, Recrystallization) Byproduct->Optimize_Purification

Storage and handling recommendations for 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Benzyl-4-bromopiperidine.

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the integrity and stability of this compound. Below is a summary of recommended conditions and safety precautions.

Storage Conditions Summary

For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] There are varying recommendations for the storage temperature. To ensure the longest possible shelf-life and minimize degradation, storing the compound in a freezer at temperatures under -20°C is advised, especially for long-term storage. However, storage at room temperature or in a refrigerator is also mentioned by some suppliers for shorter periods.[2]

ParameterRecommendationSource
Temperature Sealed in dry, store in freezer, under -20°CBLD Pharm
Store at Room TemperatureAdvanced ChemBlocks
Atmosphere Store in a dry environment.BLD Pharm
Container Tightly closed container.Echemi, Sigma-Aldrich
Light Protect from light, as brominated compounds can be light-sensitive.General Chemical Knowledge
Handling Precautions

When handling this compound, it is important to use personal protective equipment (PPE) and work in a well-ventilated area to avoid inhalation of any vapors or dust.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Wear protective gloves and a lab coat.[3][4][5]

  • Respiratory Protection: Use a respirator if working in a poorly ventilated area or if dust/vapors are generated.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4][6][7]

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of this compound.

Issue 1: The compound has changed color (e.g., turned yellow or brown).

  • Possible Cause: This may indicate decomposition of the compound. Exposure to air, light, or impurities can cause degradation over time. Brominated compounds, in particular, can be sensitive to light.

  • Recommended Action:

    • Assess the extent of the color change. A slight change may not significantly impact the purity for some applications.

    • If the purity is critical for your experiment, it is recommended to purify the compound (e.g., by recrystallization or chromatography) before use.

    • To prevent further degradation, ensure the container is tightly sealed, purged with an inert gas like argon or nitrogen if possible, and stored in a dark, cold, and dry place.

Issue 2: The compound appears clumpy or has absorbed moisture.

  • Possible Cause: The container may not have been sealed properly, leading to moisture absorption from the atmosphere.

  • Recommended Action:

    • If the compound is needed for an anhydrous reaction, it should be dried before use. Standard drying techniques appropriate for the compound's stability can be used.

    • Always ensure the container is securely closed after use and stored in a desiccator if necessary.

Issue 3: Inconsistent experimental results using the same batch of the compound.

  • Possible Cause: This could be due to non-homogeneity of the material if it has started to degrade, or contamination.

  • Recommended Action:

    • Ensure the compound is thoroughly mixed before taking a sample.

    • Consider re-purifying a portion of the compound to see if that resolves the inconsistency.

    • Review storage and handling procedures to identify any potential sources of contamination or degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: While some suppliers suggest room temperature storage[2], for long-term stability and to minimize potential degradation, it is highly recommended to store this compound in a freezer at temperatures below -20°C.[8] For short-term use, refrigeration is a viable option.

Q2: What materials are incompatible with this compound?

A2: Based on data for similar compounds, this compound is likely incompatible with strong oxidizing agents and strong acids.[5] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: Is this compound sensitive to light?

A3: While specific data for this compound is limited, many brominated organic compounds are known to be sensitive to light, which can catalyze decomposition. Therefore, it is best practice to store it in a dark or amber-colored container and to minimize its exposure to light during handling.

Q4: What should I do in case of a spill?

A4: In case of a spill, you should wear appropriate personal protective equipment, contain the spill with an inert absorbent material, and then collect it for disposal. Ensure the area is well-ventilated. Follow your institution's specific safety protocols for chemical spills.

Q5: How should I dispose of this compound?

A5: Dispose of the compound and its container in accordance with local, regional, and national regulations for chemical waste. Do not dispose of it down the drain.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered with this compound.

G Troubleshooting Workflow for this compound ObserveIssue Observe Issue with Compound ColorChange Color Change (Yellowing/Browning) ObserveIssue->ColorChange Moisture Clumpy/Moist Appearance ObserveIssue->Moisture InconsistentResults Inconsistent Experimental Results ObserveIssue->InconsistentResults AssessPurity Assess Purity Requirement for Experiment ColorChange->AssessPurity DryCompound Dry Compound (e.g., in desiccator) Moisture->DryCompound Homogenize Ensure Homogeneity of Batch InconsistentResults->Homogenize Purify Purify Compound (Recrystallization/Chromatography) AssessPurity->Purify Purity Critical Proceed Proceed with Experiment AssessPurity->Proceed Minor Change Acceptable Discard Consider Discarding if Purity is Critical AssessPurity->Discard Severe Degradation Purify->Proceed DryCompound->Proceed ReviewProcedures Review Storage & Handling Procedures Homogenize->ReviewProcedures ReviewProcedures->Purify ReviewProcedures->Proceed

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Overcoming Poor Reactivity in 1-Benzyl-4-bromopiperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 1-benzyl-4-bromopiperidine in common cross-coupling reactions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is giving a low yield. What are the most likely causes?

Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction solvent. Inadequate degassing of the reaction mixture, leading to oxygen exposure, can also deactivate the palladium catalyst. Additionally, the purity of the starting materials, particularly the arylboronic acid, is crucial, as impurities can interfere with the catalytic cycle.

Q2: I am observing significant homo-coupling of my arylboronic acid in my Suzuki-Miyaura reaction. How can I minimize this side product?

Homo-coupling is a common side reaction in Suzuki-Miyaura couplings. To minimize its formation, several strategies can be employed. Lowering the reaction temperature can sometimes favor the desired cross-coupling over homo-coupling. Optimizing the palladium-to-ligand ratio is also critical; often, a slight excess of the ligand can suppress this side reaction. Furthermore, ensuring a rigorously oxygen-free environment through proper degassing techniques is essential, as oxygen can promote the oxidative homo-coupling of the boronic acid.

Q3: My Buchwald-Hartwig amination of an amine with this compound is not proceeding to completion. What should I troubleshoot?

Incomplete conversion in Buchwald-Hartwig aminations can be due to an insufficiently active catalyst, an inappropriate base, or suboptimal solvent selection. The combination of the palladium precursor and the phosphine ligand is critical for an efficient catalytic cycle.[1] Sterically hindered and electron-rich ligands are often required for challenging couplings. The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of the starting materials or products. Toluene, dioxane, and THF are common solvents, and their choice can impact the solubility of the reagents and the stability of the catalytic species.[1]

Q4: Are there alternative coupling partners to arylboronic acids for the synthesis of 4-aryl-1-benzylpiperidines?

Yes, several alternatives to arylboronic acids can be used in palladium-catalyzed cross-coupling reactions. Organozinc reagents (in Negishi couplings) and organotin reagents (in Stille couplings) are viable options.[2] More recently, the use of potassium aryltrifluoroborates has gained popularity due to their stability and ease of handling. These reagents can sometimes offer improved yields and functional group tolerance compared to boronic acids.

Quantitative Data on Reaction Conditions

The following tables provide a summary of reaction conditions and their impact on the yield of coupling reactions involving piperidine derivatives, based on literature data for analogous systems.

Table 1: Optimization of Suzuki-Miyaura Coupling of a Benzylboronic Acid Pinacol Ester with Bromobenzene. [3]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O8085
2Pd(dppf)Cl₂ (2)-K₃PO₄ (3)Toluene/H₂O8065
3Pd(PPh₃)₄ (4)-K₂CO₃ (3)Toluene/H₂O10050
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3)Dioxane/H₂O10092

Table 2: Comparison of Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. [1]

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)CuI (5-10 mol%)
Ligand Biarylphosphine (e.g., Xantphos, RuPhos)Diamine or Amino Acid (e.g., L-proline)
Base NaOtBu, K₂CO₃, or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Toluene, Dioxane, or THFDMF or DMSO
Temperature 80-110 °C100-140 °C
Reaction Time 2-12 hours12-24 hours
Typical Yield 70-95%60-85%

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • Toluene (anhydrous, degassed)

    • Water (degassed)

    • Schlenk flask and magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask and evacuate and backfill with an inert gas three times.

    • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Amine with this compound

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous toluene (degassed)

    • Schlenk tube and magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.[1]

    • Seal the tube, and evacuate and backfill with an inert gas three times.[1]

    • Add the this compound and the amine, followed by anhydrous, degassed toluene via syringe.[1]

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[1]

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ + Base PdII_Biaryl R-Pd(II)-R'(L₂) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Reagents Check Purity and Integrity of Starting Materials and Reagents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Pd Source and Ligand) Check_Reagents->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Optimize_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Optimize_Catalyst->Optimize_Base Successful Improved Yield Optimize_Catalyst->Successful Optimize_Solvent Evaluate Solvent Effects (e.g., Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Base->Successful Side_Reactions Analyze for Side Products (e.g., Homo-coupling, Decomposition) Optimize_Solvent->Side_Reactions Optimize_Solvent->Successful Side_Reactions->Successful

Caption: A general troubleshooting workflow for low-yield coupling reactions.

References

Scalable synthesis of 1-Benzyl-4-bromopiperidine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1-Benzyl-4-bromopiperidine for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The most prevalent and industrially viable route is a two-step synthesis. The first step involves the N-benzylation of 4-hydroxypiperidine to form 1-benzyl-4-hydroxypiperidine. This intermediate is then subjected to bromination to yield the final product, this compound.

Q2: What are the critical parameters to control during the N-benzylation of 4-hydroxypiperidine?

A2: Key parameters for a successful N-benzylation include the choice of base, solvent, temperature, and the quality of the benzyl halide. A non-nucleophilic base is often preferred to minimize side reactions. Temperature control is crucial to manage the exothermic nature of the reaction and prevent impurity formation.

Q3: Which brominating agents are suitable for the conversion of 1-benzyl-4-hydroxypiperidine?

A3: Several brominating agents can be used, including phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and reagents for the Appel reaction (e.g., CBr₄/PPh₃). The choice of reagent can impact the reaction conditions, yield, and impurity profile. For industrial-scale production, factors like cost, safety, and waste disposal are also critical considerations.

Q4: What are the potential side reactions during the bromination step?

A4: The primary side reaction of concern is the elimination of water from 1-benzyl-4-hydroxypiperidine to form 1-benzyl-1,2,3,6-tetrahydropyridine. This can be minimized by carefully controlling the reaction temperature and the addition rate of the brominating agent.

Q5: How can this compound be purified on a large scale?

A5: Purification can be challenging due to the potential for impurities. Distillation under reduced pressure is a common method. However, the thermal stability of the product must be considered. Crystallization or salt formation followed by recrystallization can also be effective for achieving high purity.

Troubleshooting Guides

N-Benzylation of 4-Hydroxypiperidine
Issue Potential Cause Troubleshooting Steps
Low or No Conversion - Inactive benzyl halide- Insufficient base- Low reaction temperature- Presence of water in reactants or solvent- Use fresh or purified benzyl halide.- Ensure at least a stoichiometric amount of a suitable base is used.- Gradually increase the reaction temperature while monitoring for side reactions.- Use anhydrous solvents and dry reactants.
Formation of Multiple Products - Over-alkylation (quaternary salt formation)- Side reactions of the hydroxyl group- Use a controlled stoichiometry of benzyl halide.- Consider protecting the hydroxyl group if O-alkylation is a significant issue, though this adds extra steps.
Difficult Product Isolation - Emulsion formation during workup- Product solubility in the aqueous phase- Add brine to the aqueous layer to break emulsions.- Adjust the pH of the aqueous phase to ensure the product is in its free base form for extraction.- Perform multiple extractions with a suitable organic solvent.
Bromination of 1-Benzyl-4-hydroxypiperidine
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound - Incomplete reaction- Formation of elimination byproduct (1-benzyl-1,2,3,6-tetrahydropyridine)- Degradation of the product- Increase reaction time or temperature cautiously.- Maintain a low reaction temperature during the addition of the brominating agent.- Use a less aggressive brominating agent or optimize reaction conditions.
Presence of Unreacted Starting Material - Insufficient brominating agent- Low reaction temperature or short reaction time- Increase the stoichiometry of the brominating agent slightly.- Extend the reaction time or moderately increase the temperature.
Product is Dark/Discolored - Decomposition of the product or impurities- Purify the crude product via vacuum distillation or recrystallization.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Difficult Purification - Co-distillation of impurities- Thermal instability of the product- Utilize fractional distillation with a high-efficiency column.- Consider converting the product to a salt for purification by recrystallization, followed by liberation of the free base.

Experimental Protocols

Step 1: Scalable Synthesis of 1-Benzyl-4-hydroxypiperidine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxypiperidine101.151.00 kg9.89
Benzyl Chloride126.581.38 kg10.9
Potassium Carbonate (anhydrous)138.212.05 kg14.8
Acetonitrile41.0510 L-

Procedure:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxypiperidine (1.00 kg, 9.89 mol) and acetonitrile (10 L).

  • Stir the mixture until the 4-hydroxypiperidine is fully dissolved.

  • Add anhydrous potassium carbonate (2.05 kg, 14.8 mol) to the solution.

  • Heat the suspension to 50-60 °C with stirring.

  • Slowly add benzyl chloride (1.38 kg, 10.9 mol) to the reaction mixture over 1-2 hours, maintaining the temperature between 50-60 °C.

  • After the addition is complete, continue stirring at 60 °C for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 1 L).

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (10 L) and wash with water (3 x 5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-4-hydroxypiperidine as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.

Expected Yield: 85-95% Purity (by HPLC): >98%

Step 2: Scalable Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-hydroxypiperidine191.271.00 kg5.23
Phosphorus Tribromide (PBr₃)270.690.52 kg1.92
Toluene (anhydrous)92.1410 L-

Procedure:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet, add 1-benzyl-4-hydroxypiperidine (1.00 kg, 5.23 mol) and anhydrous toluene (10 L).

  • Cool the solution to 0-5 °C with stirring under a nitrogen atmosphere.

  • Slowly add phosphorus tribromide (0.52 kg, 1.92 mol) dropwise to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred solution of ice-cold water (10 L). Caution: This is an exothermic process.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution (2 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Expected Yield: 70-85% Purity (by GC): >97%

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Bromination 4-Hydroxypiperidine 4-Hydroxypiperidine 1-Benzyl-4-hydroxypiperidine 1-Benzyl-4-hydroxypiperidine 4-Hydroxypiperidine->1-Benzyl-4-hydroxypiperidine Benzyl Chloride, K2CO3 Acetonitrile, 60°C This compound This compound 1-Benzyl-4-hydroxypiperidine_ref 1-Benzyl-4-hydroxypiperidine 1-Benzyl-4-hydroxypiperidine_ref->this compound PBr3, Toluene 0°C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents optimize_temp Optimize Reaction Temperature and Time low_yield->optimize_temp purification Review Purification Strategy impurity->purification analyze_side_reactions Identify Side Products (TLC, GC-MS, NMR) impurity->analyze_side_reactions end Problem Resolved check_reagents->end optimize_temp->end purification->end adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_side_reactions->adjust_conditions adjust_conditions->end

Caption: General troubleshooting workflow for synthesis issues.

Technical Support Center: N-Debenzylation of Hindered Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-debenzylation of sterically hindered piperidines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during this critical deprotection step.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the N-debenzylation of hindered piperidines in a question-and-answer format.

Q1: My N-debenzylation reaction is slow, incomplete, or fails to proceed. What are the common causes and solutions?

A: Slow or incomplete reactions are the most frequent challenges when dealing with sterically hindered piperidines. The steric bulk around the nitrogen atom impedes access to the catalyst's active sites.

  • Cause 1: Steric Hindrance: The primary reason for low reactivity is the steric hindrance of the substrate.

    • Solution: Adding a Brønsted acid, such as acetic acid, can facilitate the reaction.[1][2][3] The acid protonates the piperidine nitrogen, making the C-N bond more polarized and susceptible to cleavage.[3] Increasing the reaction temperature (e.g., to 60 °C) and hydrogen pressure can also improve conversion rates.[1]

  • Cause 2: Catalyst Poisoning: Amines, both the starting material and the deprotected product, can act as catalyst poisons by strongly coordinating to the palladium surface, deactivating it.[4][5]

    • Solution: The addition of an acid (acetic or hydrochloric) can mitigate this by protonating the amine, which reduces its ability to bind to the catalyst.[4][5] Alternatively, using a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) alongside Pd/C has been shown to effectively facilitate the deprotection and prevent catalyst deactivation.[5]

  • Cause 3: Inappropriate Catalyst: Standard 5-10% Pd/C may not be active enough for challenging substrates.[4]

    • Solution: Switching to a more active catalyst like Pearlman's catalyst (20% Pd(OH)₂/C) is often effective for difficult debenzylations.[1][3]

The following decision tree can help guide your troubleshooting process for a stalled reaction.

G start Reaction Stalled/ Incomplete check_conditions Review Conditions: - Catalyst Type? - Temperature? - Pressure? start->check_conditions is_standard_pdc Using Standard Pd/C? check_conditions->is_standard_pdc switch_catalyst Action: Switch to Pearlman's Catalyst (Pd(OH)2/C) is_standard_pdc->switch_catalyst Yes is_acidic Is Acid Present? is_standard_pdc->is_acidic No switch_catalyst->is_acidic add_acid Action: Add Acetic Acid (1.5 - 2.0 eq) is_acidic->add_acid No increase_severity Action: Increase Temp. (e.g., 60°C) and/or H2 Pressure is_acidic->increase_severity Yes add_acid->increase_severity consider_alternative Still No Reaction? Consider Alternative Methods increase_severity->consider_alternative alternative_methods Alternative Methods: - Transfer Hydrogenation - Chloroformate-mediated - Oxidative Debenzylation consider_alternative->alternative_methods Yes end Reaction Complete consider_alternative->end No, it worked! alternative_methods->end

Caption: Troubleshooting workflow for stalled N-debenzylation.

Q2: My starting material contains other protecting groups sensitive to standard hydrogenolysis. What alternative methods can I use?

A: Standard catalytic hydrogenolysis is aggressive and can cleave other common protecting groups like O-benzyl (Bn), benzoyl (Bz), or benzylidene acetals.[6] For substrates with such functionalities, alternative, more selective methods are recommended.

  • Chloroformate-Mediated Debenzylation: Reagents like α-chloroethyl chloroformate (ACE-Cl) or β-trimethylsilylethyl chloroformate provide mild and selective N-debenzylation of tertiary amines.[7]

  • Oxidative Debenzylation: A system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere can effectively debenzylate N-benzyl heterocycles and is tolerated by various functional groups.[8][9]

  • N-Iodosuccinimide (NIS): NIS offers a mild and tunable method for debenzylation, particularly for substrates with neighboring oxygen functionality, and is compatible with groups like silyl ethers and benzylidene acetals.[6]

Comparison of Key N-Debenzylation Methods
MethodReagents/CatalystTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, H₂ (gas)MeOH or EtOH, RT to 60°C, 1-50 atm H₂"Green" method, catalyst is recoverableCan be slow for hindered substrates, low functional group tolerance, potential for catalyst poisoning[5]
Acid-Facilitated Hydrogenation Pd(OH)₂/C, H₂, Acetic AcidEtOH, 60°C, 1 atm H₂Overcomes hindrance and catalyst poisoning[1][2]Acid may be incompatible with other functional groups
Transfer Hydrogenation Pd/C, Ammonium FormateMethanol, RefluxAvoids use of H₂ gas, generally mild conditions[4][10]Ammonium formate can be basic; may require acidic additive for some substrates[4]
Oxidative Debenzylation KOtBu, DMSO, O₂Room TemperatureHigh yields, rapid, complementary to acidic methods[8]Requires strong base, may not be suitable for base-sensitive substrates
Chloroformate-Mediated β-trimethylsilylethyl chloroformate1,2-dichloroethane, 80°CMild and selective for tertiary amines[7]Requires stoichiometric, sometimes toxic reagents and a two-step (carbamate formation/cleavage) process

Experimental Protocols

Protocol 1: Acid-Facilitated Catalytic Hydrogenation

This protocol is adapted from a procedure shown to be effective for hindered, double-protected amino-pyridines.[1]

  • Preparation: In a suitable reaction vessel, dissolve the N-benzyl piperidine substrate (1.0 mmol) in ethanol (60 mL).

  • Acid Addition: Add acetic acid (1.5 mmol, 1.5 eq) to the solution at room temperature.

  • Catalyst Addition: Carefully add 20% wt Pearlman's catalyst (Pd(OH)₂ on carbon, 150 mg) to the mixture.

  • Hydrogenation: Stir the reaction mixture vigorously at 60 °C under an atmosphere of hydrogen (balloon or Parr shaker) for 14-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Filter the catalyst through a pad of Celite.

  • Purification: Wash the Celite pad with ethanol (2 x 30 mL). Combine the filtrates and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography.

G sub Substrate in EtOH acid Add Acetic Acid sub->acid cat Add Pd(OH)2/C acid->cat hydro Heat (60°C) Stir under H2 cat->hydro filt Filter through Celite hydro->filt purify Concentrate & Purify filt->purify prod Final Product purify->prod

References

Preventing decomposition of 1-Benzyl-4-bromopiperidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Benzyl-4-bromopiperidine during chemical reactions.

Troubleshooting Guides

Issue 1: Low Yield or Absence of Desired Product, with Evidence of N-Debenzylation

Symptoms:

  • Formation of 4-bromopiperidine as a byproduct.

  • Complex reaction mixture with multiple spots on TLC.

  • Mass spectrometry data indicating the loss of a benzyl group (91 m/z).

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Acidic Reaction Conditions Strong acids can catalyze the cleavage of the N-benzyl group. If your reaction requires acidic conditions, consider using a milder acid or a buffer system to maintain a less acidic pH. For hydrogenolysis reactions, the addition of a weak acid like acetic acid can sometimes facilitate debenzylation, so its use should be carefully evaluated.[1]
Catalytic Hydrogenolysis Conditions The use of palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, transfer hydrogenation reagents like ammonium formate) is a common method for N-debenzylation.[2] If your synthesis involves other reductions, avoid these conditions or protect the piperidine nitrogen with a group less susceptible to hydrogenolysis, such as Boc or Cbz.
Strong Lewis Acid Presence Lewis acids such as aluminum chloride (AlCl₃) can promote N-debenzylation and may also lead to Friedel-Crafts alkylation side products.[2] If a Lewis acid is necessary, screen for milder alternatives (e.g., ZnCl₂, Sc(OTf)₃) and optimize for the lowest effective concentration and temperature.
Oxidative Conditions Certain oxidizing agents can lead to the cleavage of the N-benzyl group. Avoid strong oxidants where possible. If an oxidation is required elsewhere in the molecule, consider the compatibility with the N-benzylpiperidine moiety.
Issue 2: Formation of an Alkene Byproduct (Elimination)

Symptoms:

  • Formation of 1-benzyl-1,2,3,4-tetrahydropyridine or 1-benzyl-1,2,3,6-tetrahydropyridine.

  • Mass spectrometry data indicating the loss of HBr (81 m/z) from the starting material.

  • Disappearance of starting material without the formation of the desired substitution product.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Strong, Sterically Hindered Bases Strong bases, particularly bulky ones like potassium tert-butoxide (t-BuOK), favor elimination reactions.[3] The reaction of the base with a proton on a carbon adjacent to the bromine-bearing carbon leads to the formation of a double bond.
High Reaction Temperatures Elimination reactions are often favored at higher temperatures. If elimination is a significant side reaction, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Choice of Base The choice of base is critical. For nucleophilic substitution at the 4-position, a non-nucleophilic, weaker base may be preferable if its role is to scavenge acid. If a stronger base is required, consider less sterically hindered options like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) and carefully control the stoichiometry and addition rate.
Solvent Effects The solvent can influence the rate of both substitution and elimination. Polar aprotic solvents like DMF or DMSO can favor Sₙ2 reactions, but their effect on elimination should also be considered. It may be beneficial to screen different solvents to find an optimal balance.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main decomposition pathways are:

  • N-Debenzylation: Cleavage of the bond between the nitrogen atom and the benzyl group, which can be promoted by acidic conditions, catalytic hydrogenation, or strong Lewis acids.[1][2]

  • Elimination: Removal of hydrogen bromide (HBr) from the piperidine ring to form an alkene (1-benzyl-1,2,3,4-tetrahydropyridine or its isomer). This is typically favored by strong bases and higher temperatures.[3]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Supplier recommendations include storage at room temperature or in a freezer under -20°C, sealed in a dry atmosphere.[4]

Q3: Can I perform a Suzuki or other cross-coupling reaction using this compound?

A3: Yes, cross-coupling reactions at the 4-position of piperidines are possible. However, the stability of the N-benzyl group under the reaction conditions should be considered. Palladium-catalyzed cross-coupling reactions often employ bases, so conditions should be optimized to favor the desired coupling over elimination. In some cases, using an alternative N-protecting group, such as Boc, may offer greater stability during these reactions.[5][6]

Q4: How does temperature affect the stability of this compound during a reaction?

A4: Higher temperatures can accelerate decomposition. Specifically, elevated temperatures favor elimination side reactions over nucleophilic substitution.[3] While there is no universally "safe" temperature, it is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. Thermal decomposition of the benzyl group itself is generally not a concern under typical solution-phase reaction conditions as it occurs at much higher temperatures.[7][8]

Visualizing Decomposition Pathways

The following diagrams illustrate the main decomposition pathways of this compound.

cluster_debenzylation N-Debenzylation cluster_elimination Elimination start This compound debenz 4-Bromopiperidine start->debenz  Acidic Conditions / H₂, Pd/C   elim 1-Benzyl-1,2,3,4-tetrahydropyridine start->elim  Strong Base / Heat  

Figure 1. Major decomposition pathways of this compound.

Experimental Workflow to Minimize Decomposition

The following workflow outlines a general approach to handling this compound in reactions to minimize its degradation.

start Start: Reaction with This compound condition_check Assess Reaction Conditions: - Acidity/Basicity - Temperature - Catalysts start->condition_check acidic Acidic Conditions Present? condition_check->acidic basic Strong Base Required? condition_check->basic temp High Temperature (>80°C)? condition_check->temp use_mild_acid Use Mild Acid or Buffer acidic->use_mild_acid Yes avoid_pdc Avoid H₂/Pd-C acidic->avoid_pdc Yes run_reaction Perform Reaction acidic->run_reaction No use_mild_base Use Weaker/Non-hindered Base (e.g., K₂CO₃, Et₃N) basic->use_mild_base Yes basic->run_reaction No low_temp Run at Lower Temperature temp->low_temp Yes temp->run_reaction No use_mild_acid->run_reaction avoid_pdc->run_reaction use_mild_base->run_reaction low_temp->run_reaction monitor Monitor for Byproducts (TLC, LC-MS) run_reaction->monitor end Work-up and Purification monitor->end

References

Technical Support Center: Purity Assessment of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 1-Benzyl-4-bromopiperidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The most common and suitable analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of the main component and its impurities. GC-MS is effective for identifying and quantifying volatile impurities. NMR spectroscopy is a powerful tool for structural elucidation of the main compound and any impurities present.

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Potential impurities can originate from the synthetic route or degradation. Common process-related impurities may include unreacted starting materials such as 1-benzyl-4-piperidone, benzylamine, or 4-piperidone, and byproducts from the bromination reaction. Degradation products can form under stress conditions like exposure to acid, base, heat, light, or oxidizing agents. A forced degradation study is recommended to identify potential degradation products.

Q3: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to strong interactions between the basic nitrogen atom of the piperidine ring and acidic silanol groups on the silica-based column packing. To mitigate this, you can:

  • Add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to compete with the analyte for active sites on the stationary phase.

  • Use a base-deactivated column , which has been end-capped to reduce the number of free silanol groups.

  • Adjust the mobile phase pH to a lower value (e.g., pH 3-4) to ensure the piperidine nitrogen is protonated, which can sometimes improve peak shape.

Q4: I am observing extraneous peaks in my HPLC chromatogram that are not present in my sample. What is the likely source of these "ghost peaks"?

A4: Ghost peaks can arise from several sources. If they appear in a gradient elution, they may be due to impurities in the mobile phase solvents or additives that accumulate on the column at low organic content and elute as the solvent strength increases. Ensure you are using high-purity HPLC-grade solvents and reagents. Ghost peaks can also be introduced from the injection of a contaminated blank or from carryover from a previous injection. A thorough cleaning of the injector and column may be necessary.

Q5: Can I analyze this compound by GC-MS directly?

A5: Direct analysis of this compound by GC-MS is possible; however, its polarity and basicity might lead to poor peak shape and potential thermal degradation in the injector or on the column. Derivatization is often not necessary but can be considered if chromatographic performance is poor. Using a robust, inert column and optimizing the injector temperature and temperature program are crucial to minimize these issues.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. - Use a base-deactivated (end-capped) column. - Reduce sample concentration or injection volume. - Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa.
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Reduce sample concentration or injection volume. - Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged frit or void at the column inlet. - Sample solvent incompatible with the mobile phase.- Reverse and flush the column (if permitted by the manufacturer). - Replace the column. - Dissolve the sample in the mobile phase.
Fluctuating Retention Times - Inconsistent mobile phase composition. - Leaks in the HPLC system. - Unstable column temperature.- Ensure proper mobile phase mixing and degassing. - Check for leaks at all fittings. - Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing). - Precipitated buffer in the mobile phase.- Systematically remove components (guard column, then analytical column) to isolate the blockage. - Filter all mobile phases before use. - Ensure buffer solubility in the organic modifier.
GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or on the column. - Analyte degradation.- Use a deactivated injector liner. - Use a highly inert GC column (e.g., with a "ms" designation). - Lower the injector temperature.
No Peak or Very Small Peak - Thermal degradation in the injector. - Adsorption of the analyte in the system.- Lower the injector temperature. - Use a deactivated liner and column. - Check for leaks in the GC system.
Irreproducible Peak Areas - Inconsistent injection volume. - Leaks in the injector.- Check the autosampler syringe for air bubbles. - Replace the injector septum.

Experimental Protocols

Representative HPLC Method for Purity Analysis

This method is a starting point and may require optimization and validation for your specific application.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase A to a concentration of 1 mg/mL.
Representative GC-MS Method for Impurity Profiling

This method is a starting point and may require optimization and validation.

ParameterCondition
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 500 amu
Sample Preparation Dissolve sample in Methanol or Dichloromethane to a concentration of 1 mg/mL.
NMR Spectroscopy for Structural Confirmation and Purity
  • ¹H NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should be consistent with the structure of this compound. The presence of impurities can be detected by signals that do not correspond to the main compound.

  • ¹³C NMR: A ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed using a certified internal standard.

Forced Degradation Study Protocol

A forced degradation study should be performed to demonstrate the stability-indicating nature of the analytical methods.

Stress ConditionTypical Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photolytic Degradation Expose the sample to UV and visible light as per ICH Q1B guidelines.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_degradation Stability Assessment cluster_results Data Evaluation Sample This compound Sample HPLC HPLC Analysis (Purity, Assay) Sample->HPLC Aliquots GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS Aliquots NMR NMR Spectroscopy (Structure, Impurity ID) Sample->NMR Aliquots Forced_Deg Forced Degradation Study Sample->Forced_Deg Aliquots Purity_Profile Purity Profile HPLC->Purity_Profile Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Forced_Deg->HPLC Stressed Samples Stability Stability Assessment Forced_Deg->Stability

Caption: Overall workflow for the purity assessment of this compound.

HPLC_Troubleshooting Start HPLC Peak Tailing Observed? Check_Column Is the column base-deactivated? Start->Check_Column Yes Check_Mobile_Phase Is there a basic modifier in the mobile phase? Check_Column->Check_Mobile_Phase Yes Solution1 Use a base-deactivated column. Check_Column->Solution1 No Check_Overload Is the sample concentration high? Check_Mobile_Phase->Check_Overload Yes Solution2 Add 0.1% TEA or DEA to the mobile phase. Check_Mobile_Phase->Solution2 No Solution3 Reduce sample concentration or injection volume. Check_Overload->Solution3 Yes End Problem Resolved Check_Overload->End No Solution1->End Solution2->End Solution3->End Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcomes Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolytic Photo->HPLC_Analysis Deg_Pathways Identify Degradation Pathways HPLC_Analysis->Deg_Pathways Method_Validation Validate Method Specificity HPLC_Analysis->Method_Validation Drug_Substance This compound Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

Validation & Comparative

A Comparative Guide to 1-Benzyl-4-halopiperidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. The 1-benzyl-4-halopiperidine scaffold is a key intermediate in the synthesis of a multitude of biologically active compounds. This guide provides an objective comparison of 1-benzyl-4-bromopiperidine with its fluoro, chloro, and iodo analogues, focusing on their reactivity in nucleophilic substitution reactions, supported by established chemical principles.

The utility of 1-benzyl-4-halopiperidines lies in their ability to undergo nucleophilic substitution at the 4-position, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The choice of the halogen atom significantly influences the reactivity of the substrate, impacting reaction rates, yields, and overall synthetic efficiency.

Theoretical Reactivity Profile

The reactivity of 1-benzyl-4-halopiperidines in SN2 reactions is primarily dictated by the leaving group ability of the halide. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. In general, weaker bases are better leaving groups.[1][2][3]

For the halogens, the basicity decreases down the group, leading to the following trend in leaving group ability:

I⁻ > Br⁻ > Cl⁻ > F⁻

Consequently, the expected order of reactivity for 1-benzyl-4-halopiperidines in nucleophilic substitution reactions is:

1-Benzyl-4-iodopiperidine > this compound > 1-Benzyl-4-chloropiperidine > 1-Benzyl-4-fluoropiperidine

This trend suggests that for a given nucleophile and reaction conditions, the iodo-substituted piperidine will react the fastest, while the fluoro-substituted analogue will be the least reactive.

Performance Comparison in Nucleophilic Substitution

1-Benzyl-4-halopiperidineHalogenLeaving Group AbilityExpected Reaction RateTypical Applications & Considerations
1-Benzyl-4-fluoropiperidine FPoorSlowestDue to the strength of the C-F bond, it is the least reactive. Its use as a precursor for nucleophilic substitution is limited and often requires harsh reaction conditions. May be used when the fluorine atom is desired in the final product or to modulate basicity of the piperidine nitrogen.[4]
1-Benzyl-4-chloropiperidine ClModerateSlowMore reactive than the fluoro analogue, but still requires elevated temperatures or longer reaction times for many nucleophiles. It is a commonly used and cost-effective intermediate.[5]
This compound BrGoodFastOffers a good balance of reactivity and stability, making it a versatile and widely used intermediate in medicinal chemistry. It generally provides good yields in reasonable reaction times.
1-Benzyl-4-iodopiperidine IExcellentFastestThe most reactive of the series due to the excellent leaving group ability of iodide.[1][2][3] This high reactivity can be advantageous for reactions with weak nucleophiles or when mild reaction conditions are required. However, it is typically more expensive and can be less stable than the bromo or chloro counterparts.

Experimental Protocols

The following are general experimental protocols for nucleophilic substitution on a 4-halopiperidine scaffold. The specific conditions (temperature, reaction time, and choice of base) will need to be optimized depending on the specific halogen and the nucleophile being used.

Protocol 1: General Procedure for Amination of 1-Benzyl-4-halopiperidine

This protocol describes a typical nucleophilic substitution reaction with an amine.

Materials:

  • 1-Benzyl-4-halopiperidine (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1-benzyl-4-halopiperidine, the amine, and the base.

  • Add the solvent and stir the mixture at room temperature or an elevated temperature (typically between 60-120 °C). The reaction temperature and time will depend on the reactivity of the halide (I > Br > Cl > F).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Reaction_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant Nu⁻ + 1-Benzyl-4-halopiperidine ts [Nu---C---X]⁻ (Trigonal bipyramidal) reactant->ts Rate-determining step product 1-Benzyl-4-Nu-piperidine + X⁻ ts->product

Caption: Generalized SN2 reaction pathway for 1-benzyl-4-halopiperidines.

Reactivity_Trend title Reactivity of 1-Benzyl-4-halopiperidines in SN2 Reactions Iodo 1-Benzyl-4-iodopiperidine Bromo This compound Iodo->Bromo More Reactive Chloro 1-Benzyl-4-chloropiperidine Bromo->Chloro More Reactive Fluoro 1-Benzyl-4-fluoropiperidine Chloro->Fluoro More Reactive

Caption: Logical relationship of reactivity among 1-benzyl-4-halopiperidines.

Conclusion

The choice of halogen in the 1-benzyl-4-halopiperidine scaffold is a critical parameter that dictates its synthetic utility. For reactions requiring high reactivity and mild conditions, the iodo- and bromo-derivatives are superior choices. This compound, in particular, offers a good compromise between reactivity and stability. The chloro-derivative is a viable, cost-effective option for reactions where harsher conditions are tolerable. The fluoro-derivative is the least reactive and is generally not the preferred substrate for nucleophilic displacement unless the fluorine atom is to be retained in the final product. Understanding these reactivity trends is essential for the efficient design and execution of synthetic routes in drug discovery.

References

A Comparative Guide to N-Protected 4-Bromopiperidines: Benzyl vs. Boc in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous and invaluable structural motif.[1] Its prevalence in numerous pharmaceuticals necessitates robust and versatile synthetic strategies, often revolving around the use of N-protected piperidine building blocks. Among these, 1-Benzyl-4-bromopiperidine and 1-Boc-4-bromopiperidine serve as critical intermediates for introducing the piperidine core and enabling further functionalization, typically via cross-coupling reactions.

The choice between the Benzyl (Bn) and the tert-butyloxycarbonyl (Boc) protecting group is a pivotal decision in a synthetic campaign. It dictates the conditions for subsequent reaction steps and the ultimate deprotection strategy. This guide provides an objective comparison of these two key reagents, supported by experimental data and detailed protocols, to assist researchers in making informed strategic decisions for their synthetic endeavors.

Physicochemical Properties: A Side-by-Side Look

A fundamental comparison begins with the distinct physical and chemical properties of each compound, summarized below.

PropertyThis compound1-Boc-4-bromopiperidine
CAS Number 301665-60-1[2]180695-79-8
Molecular Formula C₁₂H₁₆BrN[2]C₁₀H₁₈BrNO₂
Molecular Weight 254.17 g/mol [2]264.16 g/mol
Appearance Liquid[2]Yellow Oil / Liquid
Boiling Point Not specified100-118 °C at 0.5 mmHg
Density Not specified1.340 g/mL at 25 °C
IUPAC Name This compound[2]tert-butyl 4-bromopiperidine-1-carboxylate

Synthesis of the Building Blocks

The preparation of these reagents is straightforward, typically starting from 4-bromopiperidine or a related precursor.

1-Boc-4-bromopiperidine is commonly synthesized by treating 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as N,N-diisopropylethylamine (DIPEA).[3]

This compound is prepared via a standard N-alkylation reaction. 4-Bromopiperidine is treated with benzyl bromide in the presence of a suitable base like potassium carbonate to afford the N-benzylated product.

G cluster_0 1-Boc-4-bromopiperidine Synthesis cluster_1 This compound Synthesis start_boc 4-Bromopiperidine HBr reagent_boc Boc₂O, DIPEA DCM, 0°C to RT start_boc->reagent_boc product_boc 1-Boc-4-bromopiperidine reagent_boc->product_boc start_bn 4-Bromopiperidine reagent_bn Benzyl Bromide, K₂CO₃ Acetonitrile, Reflux start_bn->reagent_bn product_bn This compound reagent_bn->product_bn G reagent 1-Bn-4-bromopiperidine OR 1-Boc-4-bromopiperidine conditions Pd Catalyst Base, Solvent Heat reagent->conditions partner Coupling Partner (e.g., Arylboronic Acid) partner->conditions product 4-Aryl-1-(N-Protected)-piperidine conditions->product G cluster_0 Deprotection Logic start N-Protected Piperidine boc N-Boc Protected start->boc If Boc bn N-Benzyl Protected start->bn If Benzyl acid Strong Acid (TFA or HCl) boc->acid hydrogen Catalytic Hydrogenation (H₂, Pd/C) bn->hydrogen deprotected_boc Free Piperidine acid->deprotected_boc deprotected_bn Free Piperidine hydrogen->deprotected_bn

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several 1-benzylpiperidine derivatives. While the crystal structure of 1-benzyl-4-bromopiperidine is not publicly available, this document offers a detailed comparison of closely related compounds, providing valuable insights into the structural characteristics of this important chemical scaffold. The guide includes a summary of crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a comparison with alternative analytical techniques.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 1-benzylpiperidine derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
N'-(1-benzylpiperidin-4-yl)acetohydrazideC₁₄H₂₁N₃OMonoclinicCc14.1480(3)14.1720(4)27.6701(7)96.956(1)5507.9(2)[1]
1-(1-benzylpiperidine-4-yl)-3-benzoyl thioureaC₂₀H₂₃N₃OSMonoclinicP2₁/c8.857(7)20.392(16)11.953(9)100.246(3)2122.4(3)[2]
1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thioureaC₂₂H₂₅N₃OSMonoclinicP2₁/c31.033(3)5.9352(6)20.0798(14)106.066(13)3548.9(6)[2]
1-Benzyl-4-(5,6-dimethoxy-1H-inden-2-yl)methylpiperidine (Donepezil Impurity)C₂₄H₂₉NO₂MonoclinicP2₁10.245(8)5.523(4)18.670(2)102.472(7)1031.5(16)[3]

Experimental Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule, such as a 1-benzylpiperidine derivative, using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of 1-Benzylpiperidine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution slow_evaporation Slow Evaporation dissolution->slow_evaporation vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion cooling Slow Cooling dissolution->cooling crystal_selection Selection of a High-Quality Single Crystal slow_evaporation->crystal_selection vapor_diffusion->crystal_selection cooling->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting data_collection Data Collection using Diffractometer mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystal structure analysis.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a generalized methodology for the single-crystal X-ray diffraction analysis of 1-benzylpiperidine derivatives.

1. Crystal Growth:

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or acetone) to near saturation.

  • Crystallization: Employ one of the following methods to grow single crystals suitable for diffraction (typically 0.1-0.3 mm in size):

    • Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days at room temperature.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the primary solution, reducing the solubility of the compound and promoting crystallization.

2. Data Collection:

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (around 100 K) to minimize thermal vibrations of the atoms.

  • Data Acquisition: Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54178 Å) and rotate it through a series of angles. A detector records the positions and intensities of the diffracted X-rays.

3. Structure Solution and Refinement:

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[1]

Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information about the molecule's properties in different states.

TechniqueInformation ProvidedAdvantages over X-ray Crystallography
NMR Spectroscopy Provides detailed information about the molecular structure and conformation in solution. Can be used to determine the connectivity of atoms and the relative stereochemistry.Does not require crystalline material. Provides information about the dynamic behavior of the molecule in solution.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.Requires very small amounts of sample and is a very sensitive technique. Can be used for non-crystalline and impure samples.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.Non-destructive and can be used for solid, liquid, and gaseous samples. Provides a quick and simple method for functional group analysis.
Computational Modeling Theoretical calculations can predict the lowest energy conformation of a molecule in the gas phase or in solution. This can be used to complement experimental data from other techniques.Does not require any physical sample. Can be used to study unstable or transient species and to explore a wide range of molecular properties.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of saturated heterocycles, such as piperidines, is a cornerstone of modern medicinal chemistry. The 1-benzyl-4-bromopiperidine scaffold, in particular, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. The introduction of molecular complexity at the 4-position via cross-coupling reactions is a widely employed strategy. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data to aid in the selection of the optimal conditions for your synthetic needs.

Catalytic Performance in C-C and C-N Bond Formation

The cross-coupling of this compound can be broadly categorized into carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity. Below is a summary of catalyst performance across several common cross-coupling reactions.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / JohnPhosK₂CO₃DMF120 (MW)0.3360-80[1]
Buchwald-Hartwig Amine/AmidePd(OAc)₂ / XPhosCs₂CO₃Dioxane10016up to 91[2][3]
Sonogashira Terminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[4]
Heck Alkene (Styrene)Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1008-24Moderate to High
Negishi Organozinc ReagentPd₂(dba)₃ / SPhos-THF25-702-12High
Kumada Grignard ReagentNiCl₂(dppp) or PdCl₂(dppf)-THF/Et₂O0 - RT1-18Moderate to High
Stille OrganostannanePd(PPh₃)₄-Toluene80-1002-24High

Note: The data presented is a compilation from various sources and may involve substrates analogous to this compound. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow and Catalytic Cycles

A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process typically involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base, in an appropriate solvent.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Benzyl-4- bromopiperidine G Inert Atmosphere (N₂ or Ar) A->G B Coupling Partner (e.g., Boronic Acid, Amine) B->G C Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., Dioxane) F->G H Heating & Stirring G->H I Quenching H->I J Extraction I->J K Chromatography J->K L Coupled Product K->L

A generalized experimental workflow for cross-coupling reactions.

The catalytic cycles for these reactions, while distinct, share common fundamental steps: oxidative addition of the aryl/alkyl halide to the low-valent metal center, transmetalation with the coupling partner (for Suzuki, Negishi, Kumada, and Stille reactions) or migratory insertion (for Heck reaction), and reductive elimination to furnish the product and regenerate the active catalyst.

Detailed Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling of benzylic bromides.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • N,N-Dimethylformamide (DMF, 2 mL)

Procedure:

  • To a microwave vial, add this compound, arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.

  • Add DMF to the vial and seal it.

  • Place the vial in a microwave reactor and heat to 120 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol is based on the amination of a similar N-benzyl bromo-heterocycle.[2][3]

Materials:

  • This compound (1.0 mmol)

  • Amine or amide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • XPhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • Dioxane (2 mL)

Procedure:

  • In a sealed Schlenk tube under an inert atmosphere (e.g., argon), combine this compound, the amine or amide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add dioxane to the tube.

  • Heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira Coupling

This protocol is a general method for the Sonogashira coupling of aryl bromides with terminal alkynes.[4]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 1 mL)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and Et₃N, followed by the terminal alkyne.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, evaporate the solvent, and purify the residue by chromatography.

Signaling Pathways and Logical Relationships

The choice of catalyst and reaction conditions is dictated by a complex interplay of factors including the nature of the coupling partners, desired functional group tolerance, and economic considerations. The following diagram illustrates the decision-making process for selecting a suitable cross-coupling strategy.

G cluster_start Starting Material cluster_bond Desired Bond Formation cluster_cc_reactions C-C Coupling Reactions cluster_cn_reactions C-N Coupling Reactions A This compound B C-C Bond A->B C C-N Bond A->C D Suzuki-Miyaura B->D Arylboronic Acid E Sonogashira B->E Terminal Alkyne F Heck B->F Alkene G Negishi B->G Organozinc H Kumada B->H Grignard Reagent I Stille B->I Organostannane J Buchwald-Hartwig C->J Amine/Amide

Decision tree for selecting a cross-coupling strategy.

Conclusion

The cross-coupling of this compound is a versatile and powerful tool in synthetic chemistry. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a broad scope and high efficiency. For C-C bond formation, the choice between Suzuki, Negishi, Kumada, and Stille couplings will often depend on the availability and stability of the organometallic reagent. For C-N bond formation, the Buchwald-Hartwig amination is the preeminent method. Nickel-based catalysts are also emerging as a cost-effective alternative for certain transformations. Careful consideration of the catalyst, ligand, base, and solvent system is essential for optimizing these reactions and achieving the desired synthetic outcomes. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic cross-coupling reactions.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 1-Benzyl-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-bromopiperidine is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate and reliable quantification of this compound is critical to ensure the quality, consistency, and safety of subsequent drug substances and products. The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. This guide compares the two most common and powerful analytical techniques for this purpose: HPLC and GC-MS.

Methodology Comparison

Both HPLC and GC-MS are robust techniques for the analysis of piperidine-based compounds. HPLC is often preferred for its versatility in handling a wide range of compound polarities and its non-destructive nature, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. For a compound like this compound, a reverse-phase HPLC method with UV detection is a suitable approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC and GC-MS methods based on data from structurally similar compounds, such as other benzylpiperidine and brominated arylpiperazine derivatives. These values can serve as a benchmark for the development and validation of a method for this compound.

Table 1: Comparative Performance of Analytical Methods

ParameterHPLC (UV Detection)GC-MS
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Accuracy (Recovery %) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD %) < 2.0%< 5.0%

Experimental Protocols

Detailed methodologies for HPLC and GC-MS analysis are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of this compound.

HPLC Method Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

This protocol describes a GC-MS method suitable for the quantification of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer. A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp up to 200 °C at a rate of 15 °C/min, hold for 2 minutes.

    • Ramp up to 290 °C at a rate of 10 °C/min, hold for 10 minutes.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration within the linear range of the instrument.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for sample analysis using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for GC-MS analysis.

Conclusion

Both HPLC and GC-MS are highly suitable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC offers a robust and versatile platform for routine quality control, while GC-MS provides higher sensitivity and specificity, which may be advantageous for impurity profiling or analysis in complex matrices. The provided protocols and performance data from analogous compounds offer a solid foundation for the development and validation of a fit-for-purpose analytical method for this compound. It is imperative that any method developed based on this guide is fully validated according to ICH guidelines to ensure the generation of reliable and accurate data.

References

N-Benzyl Piperidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic accessibility and the ease with which its properties can be modulated have made it a cornerstone in the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzyl piperidine derivatives across various biological targets, supported by experimental data and detailed protocols.

Cholinesterase Inhibitors for Alzheimer's Disease

N-benzyl piperidine derivatives, inspired by the structure of Donepezil, have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of Alzheimer's disease.

Structure-Activity Relationship Summary:

The core SAR for anti-Alzheimer's activity revolves around a tripartite structure: the N-benzyl group, the piperidine ring, and a variable linker connected to an aryl or heterocyclic moiety.

  • N-Benzyl Group: Unsubstituted or substituted benzyl groups are crucial for binding to the catalytic anionic site (CAS) of AChE. Substitutions on the benzyl ring can modulate potency.

  • Piperidine Ring: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, which is essential for interaction with the enzyme's active site.

  • Linker and Aryl/Heterocyclic Moiety: The nature and length of the linker, as well as the terminal aromatic or heterocyclic system, significantly influence the inhibitory activity and selectivity. These groups often interact with the peripheral anionic site (PAS) of AChE. For instance, replacing an ester linker with a more metabolically stable amide linker has been a successful strategy.[1]

Comparative Inhibitory Activity
CompoundTargetIC50 (µM)Key Structural FeaturesReference
Donepezil AChE~0.03Indanone moiety[1]
Compound 5 AChE0.03 ± 0.07Ester linker, Indanone moiety[1]
Compound 28 AChE0.41 ± 1.25Amide linker, Indeno[1,2-d]thiazol-2-yl moiety[1]
Compound 20 AChE5.94 ± 1.08Amide linker, Pyrazol-4-yl moiety[1]
Compound d5 HDAC0.17Dual inhibitor with AChE activity[2]
AChE6.89[2]
Compound d10 HDAC0.45Dual inhibitor with AChE activity[2]
AChE3.22[2]
Compound 4a AChE2.08 ± 0.16Donepezil analog[3]
BuChE7.41 ± 0.44[3]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (N-benzyl piperidine derivatives)

Procedure:

  • Prepare solutions of the test compounds and a positive control (e.g., Donepezil) at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE solution to initiate the pre-incubation.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

G cluster_workflow AChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffers, Test Compounds) Plate_Setup Plate Setup (Add buffer, DTNB, and test compound to 96-well plate) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (Add AChE and incubate) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add ATCI substrate) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Read absorbance at 412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % inhibition and IC50) Measurement->Data_Analysis

AChE Inhibition Assay Workflow

Anticancer Agents

N-benzyl piperidine derivatives have emerged as promising anticancer agents, primarily through the inhibition of enzymes like Ubiquitin-Specific Protease 7 (USP7).

Structure-Activity Relationship Summary:

For USP7 inhibitors, the SAR is focused on optimizing the interaction with the enzyme's active site.

  • N-benzyl piperidinol core: This forms the central scaffold for interaction.

  • Substitutions on the benzyl ring and piperidine ring: Modifications at these positions are critical for enhancing potency and selectivity. For instance, the introduction of specific substituents can lead to novel binding poses within the USP7 active site.[4]

Comparative Inhibitory and Cytotoxic Activity
CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (nM)Reference
L55 USP740.8LNCaP29.6[4]
RS4;1141.6[4]
Experimental Protocol: USP7 Inhibition Assay

The inhibitory activity against USP7 is often determined using a biochemical assay that measures the cleavage of a ubiquitinated substrate.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-rhodamine110 substrate

  • Assay buffer (e.g., Tris-HCl, DTT, EDTA)

  • Test compounds

  • 384-well plate

Procedure:

  • Add assay buffer, USP7 enzyme, and test compound at varying concentrations to the wells of a 384-well plate.

  • Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.

  • Monitor the increase in fluorescence (excitation/emission wavelengths specific for rhodamine110) over time using a fluorescence plate reader.

  • The initial reaction rates are calculated from the linear phase of the fluorescence signal.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_pathway USP7-p53 Signaling Pathway in Cancer USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis p53->Cell_Cycle_Arrest_Apoptosis G cluster_pathway μ-Opioid Receptor Signaling in Analgesia Opioid_Agonist Opioid_Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Gi_Go Gi/Go Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Go->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of pharmacologically active compounds. Its derivatives have been extensively explored for various therapeutic applications, including but not limited to neurodegenerative diseases, pain management, and cancer. This guide provides an objective comparison of the performance of several compound series synthesized from 1-benzylpiperidine precursors, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Efficacy of Synthesized Compounds

The following sections summarize the in vitro and in vivo activities of different classes of compounds derived from 1-benzylpiperidine.

A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2]

Table 1: In Vitro Cholinesterase Inhibitory Activity [1][2]

Compound IDR GroupeeAChE IC₅₀ (µM)eqBChE IC₅₀ (µM)
15b 4-F0.39 ± 0.11> 40
15j 3-F1.0 ± 0.120.16 ± 0.04
Donepezil Reference0.02 ± 0.0033.5 ± 0.17
Tacrine Reference0.18 ± 0.020.05 ± 0.01

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase.

In vivo evaluation of compounds 15b and 15j was performed using a scopolamine-induced mouse model of memory impairment. The Morris water maze test confirmed their ability to ameliorate memory deficits.[1][2] Furthermore, these compounds exhibited lower hepatotoxicity compared to the standard drug tacrine.[1][2]

Novel derivatives of 4-aminomethyl piperidine were synthesized and assessed for their analgesic potential, targeting the µ-opioid receptor.[3]

Table 2: In Vivo Analgesic Activity [3]

Compound IDWrithing Test (% Inhibition)Tail-Flick Test (Analgesic Effect)
HN58 100%Significant
Morphine -Standard
Pethidine -Standard

The analgesic effect of compound HN58 was found to be reversible by naloxone, suggesting its mechanism of action involves the µ-opioid receptor.[3]

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity.[4]

Table 3: In Vitro Acetylcholinesterase Inhibitory Activity [4]

Compound IDIC₅₀ (nM) for AChESelectivity (AChE vs. BuChE)
21 0.5618,000-fold

Compound 21 demonstrated potent and highly selective inhibition of AChE.[4] In vivo studies in rats showed that a 3 mg/kg dose of compound 21 significantly increased acetylcholine levels in the cerebral cortex and hippocampus, highlighting its potential as a therapeutic agent for dementia.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Reagents and Materials :

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

    • Acetylcholinesterase (AChE) from Electrophorus electricus or butyrylcholinesterase (BChE) from equine serum.

    • Phosphate buffer (pH 8.0).

    • Test compounds and reference inhibitors (Donepezil, Tacrine).

  • Procedure :

    • The assay is performed in a 96-well microplate.

    • Add 140 µL of phosphate buffer, 20 µL of test compound solution (at various concentrations), and 20 µL of AChE or BChE enzyme solution to each well.

    • Incubate the mixture for 15 minutes at 37 °C.

    • Add 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.

    • The absorbance is measured at 412 nm at regular intervals using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Animals :

    • Male albino mice weighing between 20-25 g.

    • Animals are acclimatized for at least one week before the experiment.

  • Procedure :

    • Divide the mice into groups (e.g., control, standard, and test compound groups).

    • Administer the test compounds or the standard drug (e.g., morphine) intraperitoneally or orally. The control group receives the vehicle.

    • After a specific period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) for each animal over a 20-minute period.

  • Data Analysis :

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the treated groups using the following formula:

      • % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

  • Apparatus :

    • A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint.

    • A hidden platform submerged just below the water surface.

    • Visual cues are placed around the pool for spatial navigation.

  • Procedure :

    • Acquisition Phase (Training) :

      • Mice are trained to find the hidden platform over several days (e.g., 5 consecutive days).

      • Each mouse undergoes multiple trials per day, starting from different quadrants of the pool.

      • The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • Probe Trial :

      • On the day after the last training session, the platform is removed from the pool.

      • Each mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).

      • The time spent in the target quadrant (where the platform was previously located) is recorded.

    • Drug Administration :

      • Scopolamine is administered to induce memory impairment.

      • Test compounds or reference drugs are administered before the training trials or the probe trial, depending on the study design.

  • Data Analysis :

    • Analyze the escape latency during the acquisition phase to assess learning.

    • In the probe trial, a significant increase in the time spent in the target quadrant by the treated group compared to the scopolamine-only group indicates memory improvement.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel compounds derived from 1-benzylpiperidine precursors.

G cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start 1-Benzyl-4-bromopiperidine or 1-Benzyl-4-piperidone Reaction Chemical Reactions (e.g., Nucleophilic Substitution, Reductive Amination) Start->Reaction Derivatives Synthesized 1-Benzylpiperidine Derivatives Reaction->Derivatives InVitro In Vitro Screening (e.g., Enzyme Assays, Binding Assays) Derivatives->InVitro InVivo In Vivo Testing (e.g., Animal Models of Disease) InVitro->InVivo Data Data Analysis (IC50, Efficacy, Toxicity) InVivo->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow from synthesis to lead compound identification.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Test Compound Assay Enzyme/Receptor Assay Compound->Assay Data Potency (IC50) Selectivity (Ki) Assay->Data Animal Animal Model Data->Animal Promising Candidate Dosing Compound Administration Animal->Dosing Endpoint Efficacy Measurement (Behavioral, Physiological) Dosing->Endpoint

Caption: Tiered approach for in vitro and in vivo compound evaluation.

References

A Spectroscopic Showdown: 1-Benzyl-4-bromopiperidine and its Nucleophilic Substitution Product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic characteristics of 1-Benzyl-4-bromopiperidine and its derivative, N-(1-benzylpiperidin-4-yl)aniline, offering insights for researchers, scientists, and professionals in drug development.

This guide provides a detailed spectroscopic comparison of the starting material, this compound, and a key product of its nucleophilic substitution, N-(1-benzylpiperidin-4-yl)aniline. Through a presentation of quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for the synthesis and characterization of substituted piperidine scaffolds, which are of significant interest in medicinal chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and N-(1-benzylpiperidin-4-yl)aniline. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic Protons-CH₂-PhPiperidine ProtonsOther
This compound ~7.20-7.40 (m, 5H)~3.50 (s, 2H)~1.90-2.20 (m, 4H), ~2.70-2.90 (m, 4H), ~4.20 (m, 1H, CH-Br)-
N-(1-benzylpiperidin-4-yl)aniline ~6.60-7.35 (m, 10H)~3.52 (s, 2H)~1.50-1.65 (m, 2H), ~2.10-2.20 (m, 2H), ~2.80-2.95 (m, 2H), ~3.30-3.45 (m, 1H, CH-N), ~3.70 (br s, 1H, NH)-

Table 2: ¹³C NMR Data (ppm)

CompoundAromatic Carbons-CH₂-PhPiperidine CarbonsOther
This compound ~127.0, ~128.3, ~129.2, ~138.0~63.0~33.5 (C2/C6), ~52.5 (C3/C5), ~55.0 (C4-Br)-
N-(1-benzylpiperidin-4-yl)aniline ~113.5, ~117.5, ~127.2, ~128.4, ~129.3, ~138.5, ~147.5~63.2~32.5 (C2/C6), ~50.5 (C3/C5), ~52.0 (C4-N)-

Table 3: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~3027 (Ar C-H), ~2945, ~2810 (Aliphatic C-H), ~1495, ~1453 (Ar C=C), ~698 (C-Br)253/255 [M]⁺, 91 [C₇H₇]⁺
N-(1-benzylpiperidin-4-yl)aniline ~3380 (N-H), ~3050, ~3025 (Ar C-H), ~2920, ~2810 (Aliphatic C-H), ~1600, ~1505 (Ar C=C), ~1315 (C-N)266 [M]⁺, 175, 91 [C₇H₇]⁺

Experimental Protocols

Detailed methodologies for the synthesis of the starting material, the nucleophilic substitution reaction, and the acquisition of spectroscopic data are provided below.

Synthesis of this compound

This procedure outlines the synthesis of this compound from the corresponding alcohol.

Materials:

  • 1-Benzyl-4-hydroxypiperidine

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-Benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Nucleophilic Substitution Reaction: Synthesis of N-(1-benzylpiperidin-4-yl)aniline

This protocol details the reaction of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(1-benzylpiperidin-4-yl)aniline.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Liquid samples were analyzed as a thin film on a NaCl plate, and solid samples were analyzed using the attenuated total reflectance (ATR) technique.

Mass Spectrometry (MS): Mass spectra were acquired on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Chemistry

The following diagrams illustrate the reaction pathway and the general workflow for the spectroscopic analysis of the compounds.

reaction_pathway start This compound reagents + Aniline (K₂CO₃, CH₃CN, Reflux) start->reagents product N-(1-benzylpiperidin-4-yl)aniline reagents->product

A diagram illustrating the nucleophilic substitution reaction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Reaction of this compound with Aniline purification Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Characterization ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

An overview of the experimental workflow.

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzyl-4-bromopiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 1-Benzyl-4-bromopiperidine, a halogenated heterocyclic compound, requires careful management throughout its lifecycle, from use to disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated; however, related brominated and halogenated organic compounds are known to be hazardous.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or protective suit is necessary to prevent skin contact.

  • Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of aerosol formation, a respirator is recommended.

In case of a spill, immediately evacuate the area and remove all sources of ignition. For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it in a designated, sealed container for hazardous waste.[2] For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

Hazard Profile and Regulatory Context

Disposal of such chemical waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[4] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that it is handled safely from generation to final disposal.

Hazard ClassificationDescriptionRegulatory Framework
Halogenated Organic Compound Contains a carbon-halogen bond (in this case, bromine). These compounds can be environmentally persistent and have varying degrees of toxicity.Resource Conservation and Recovery Act (RCRA)
Uncategorized Acute/Chronic Effects The specific toxicological properties are not fully investigated. Assume hazardous and handle with caution.Follow institutional and local EHS guidelines.

Note: This table summarizes the general hazard profile. Users must consult the official Safety Data Sheet (SDS) provided by the supplier for detailed and specific hazard information.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional protocols and local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.

2. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection.

  • The container must be securely sealed to prevent the release of vapors.

  • Properly label the waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Halogenated Organic Waste," "Caution: Toxic"), and the accumulation start date.

3. Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials and sources of ignition.

4. Final Disposal:

  • The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. These entities are equipped to handle and transport hazardous waste in compliance with all regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound to be disposed B Is the container empty and clean? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Is this a pure, unadulterated product? B->E No D Dispose of empty container as non-hazardous waste (if permitted). C->D F Segregate as 'Halogenated Organic Waste'. Label container appropriately. E->F Yes G Is this a solution or mixture? E->G No J Store in a designated Satellite Accumulation Area. F->J H Identify all components of the mixture. Determine compatibility. G->H Yes I Segregate as 'Mixed Halogenated Waste'. List all components on the label. H->I I->J K Contact EHS for pickup and disposal via an approved hazardous waste facility. J->K L End: Proper Disposal Complete K->L

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.